molecular formula C14H10F2 B15388709 Difluorostilbene CAS No. 643-76-5

Difluorostilbene

Cat. No.: B15388709
CAS No.: 643-76-5
M. Wt: 216.22 g/mol
InChI Key: VIWUJKBBJRFTMC-UHFFFAOYSA-N
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Description

Significance of Stilbene Core Structures in Chemical Research

The stilbene scaffold, characterized by two phenyl rings connected by an ethene bridge (1,2-diphenylethylene), is a fundamental and privileged structure in chemistry. ontosight.ainih.gov This core is present in a wide array of naturally occurring compounds, known as stilbenoids, which are produced by plants as a defense mechanism. wiley-vch.deum.es Prominent examples like resveratrol, found in grapes, and combretastatin A-4, have garnered substantial attention for their biological activities. nih.gov

The versatility of the stilbene structure makes it a valuable building block in several scientific disciplines:

Medicinal Chemistry : The stilbene scaffold is considered a "privileged structure" because it can be modified to interact with numerous biological targets, leading to the development of agents with potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ainih.govnih.gov

Materials Science : Stilbene derivatives are widely used in the manufacturing of industrial dyes, optical brighteners, and scintillators. wiley-vch.deresearchgate.net Their unique photochemical properties, particularly the ability to undergo reversible trans-cis photoisomerization, make them ideal candidates for molecular switches and smart materials. wiley-vch.denih.gov

Photochemistry : The photophysical and photochemical behaviors of stilbenes have been studied extensively for decades. wiley-vch.de The ability of these molecules to absorb UV light and convert it into a structural change (trans to cis isomerization) or emit it as fluorescence is central to their application in dye lasers and as photostabilizers. wiley-vch.deresearchgate.net

The chemical stability of the core structure, combined with the relative ease of synthesizing its derivatives, ensures that the stilbene framework remains a central focus of research and development in both academic and industrial settings. wiley-vch.denih.gov

Role of Fluorination in Modulating Stilbene Properties for Advanced Applications

Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful strategy in modern chemistry for fine-tuning the properties of organic compounds. numberanalytics.comnumberanalytics.com When applied to the stilbene scaffold, this modification can induce profound changes in the molecule's physical, chemical, and biological characteristics. researchgate.net

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these effects: numberanalytics.comnih.gov

Electronic Effects : As the most electronegative element, fluorine strongly withdraws electron density, which can significantly alter the molecule's electrostatic potential, dipole moment, and acidity. numberanalytics.comnih.gov This electronic perturbation can influence intermolecular interactions and the binding affinity of the molecule to biological targets like proteins. researchgate.net

Metabolic Stability : In medicinal chemistry, a key application of fluorination is to block sites on a molecule that are susceptible to metabolic oxidation. nih.gov By replacing a hydrogen atom with a fluorine atom, chemists can enhance the metabolic stability of a drug candidate, thereby improving its pharmacokinetic profile.

Conformational and Physicochemical Properties : The introduction of fluorine can affect a molecule's preferred conformation and its lipophilicity (its ability to dissolve in fats and lipids). numberanalytics.comnih.gov Modulating lipophilicity is crucial for controlling a molecule's absorption, distribution, and ability to penetrate cell membranes. nih.gov Fluorination has also been shown to improve the thermal stability and chemical resistance of materials. numberanalytics.com

Table 1: Comparative Properties of Stilbene and a Fluorinated Analog This table illustrates the general effects of fluorination on the properties of a stilbene derivative. Actual values can vary significantly based on the number and position of fluorine atoms.

PropertyUnsubstituted Stilbene (Conceptual)Fluorinated Stilbene (Conceptual)Impact of Fluorination
Metabolic Stability LowerHigherBlocks sites of oxidation, increasing biological half-life. nih.gov
Lipophilicity ModerateIncreasedEnhances passage through cell membranes. numberanalytics.comnih.gov
Binding Affinity BaselinePotentially EnhancedAlters electronic interactions with target proteins. researchgate.net
Thermal Stability GoodExcellentThe strong C-F bond increases resistance to heat. numberanalytics.com

Overview of Key Research Paradigms for Difluorostilbene Compounds

The term "research paradigm" refers to the framework of theories and assumptions that guide a scientific investigation. researcher.lifepaperpal.comresearchgate.net In the study of difluorostilbenes, research is primarily driven by a positivist paradigm, which relies on quantitative measurement and empirical data to understand and predict the behavior of these molecules. researcher.lifenih.gov Key research areas focus on exploiting the specific properties imparted by the two fluorine atoms.

Research into difluorostilbenes often centers on comparing different isomers, as the position of the fluorine atoms on the phenyl rings can lead to vastly different properties and applications. ijcsrr.orgucalgary.ca

Photoswitching and Molecular Machines : One of the most prominent research areas for difluorostilbenes is their use as light-controlled molecular switches. aip.org The photoisomerization between the trans (E) and cis (Z) forms can be controlled with specific wavelengths of light. The fluorine atoms can modulate the energy barrier and kinetics of this switching process. For example, studies on 1,1'-difluorostilbene have used femtosecond transient absorption spectroscopy to map the ultrafast dynamics of its photoisomerization, revealing how fluorine substitution affects the intermediate states of the reaction. aip.orgdntb.gov.ua

Liquid Crystals : The rigid, rod-like shape of trans-stilbenes makes them excellent core structures for liquid crystal materials. Fluorination is a common strategy to modify the dielectric anisotropy and other essential properties of liquid crystals used in display technologies. This compound derivatives are synthesized and studied for their potential to create new liquid crystal phases with superior performance characteristics.

Medicinal Chemistry and Chemical Biology : In drug design, this compound derivatives are investigated as metabolically stable analogs of biologically active stilbenoids like resveratrol. mdpi.com By strategically placing fluorine atoms, researchers aim to enhance potency and improve pharmacokinetic properties. For instance, fluorinated stilbene analogs have been synthesized and evaluated for their fungicidal activity against plant pathogens. mdpi.com The different electronic and steric properties of isomers like 2,2'-difluorostilbene versus 4,4'-difluorostilbene can lead to different biological activities, a key focus of structure-activity relationship (SAR) studies.

Table 2: Illustrative Properties of this compound Isomers This table highlights how the isomeric form (both geometric and positional) can influence the molecular properties of this compound.

IsomerDipole MomentSteric HindrancePrimary Research Interest
(E)-4,4'-Difluorostilbene Close to zero (symmetrical)LowLiquid Crystals, Materials Science
(Z)-4,4'-Difluorostilbene Non-zeroModeratePhotoswitching, Molecular Rotors
(E)-2,2'-Difluorostilbene Non-zeroHigher (due to ortho-substitution)Medicinal Chemistry (conformational studies)
(Z)-2,2'-Difluorostilbene Non-zeroHighFundamental Photochemistry

Properties

IUPAC Name

(1,2-difluoro-2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUJKBBJRFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-76-5
Record name 1,1′-(1,2-Difluoro-1,2-ethenediyl)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategies for Difluorostilbenes

Classical Approaches in Difluorostilbene Synthesis

Traditional methods for constructing the olefinic bond in difluorostilbenes have relied on well-established reactions in organic synthesis, namely Wittig-type reactions and dehydrohalogenation pathways.

Wittig-type Reactions and Variants

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of a fluorinated phosphonium salt with an aromatic aldehyde. The reactivity of the ylide is a critical factor in determining the stereochemical outcome of the reaction. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

A key intermediate in certain Wittig reactions involving fluorinated precursors is difluoromethylene phosphobetaine. rsc.org The synthesis and characterization of this intermediate have provided confirmation of the reaction mechanism. The decarboxylation of this stable intermediate offers a convenient route for Wittig difluoroolefination, and its reactivity can be fine-tuned by modifying the substituents on the phosphorus atom. rsc.org

ReactantsProductKey Features
Fluorinated phosphonium salt + Aromatic aldehydeThis compoundStereoselectivity dependent on ylide stability.
ClCF2CO2Na–Ph3P + AldehydeDifluoroolefinProceeds via a difluoromethylene phosphobetaine intermediate. rsc.org

Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This method is commonly employed in the synthesis of alkenes and can be applied to the preparation of difluorostilbenes from suitable halogenated precursors. wikipedia.orgunacademy.com The reaction is typically promoted by a strong base. wikipedia.org For instance, the treatment of an appropriate dihalo- or monohalo-difluoroethane derivative with a base can lead to the formation of the desired this compound. The regioselectivity of the elimination is a key consideration, often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. pearson.com

The synthesis of α,β,β-trifluorostyrenes, which can be precursors to certain difluorostilbenes, has been achieved through dehydrohalogenation. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies for difluorostilbenes heavily rely on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, stereospecificity, and functional group tolerance.

Suzuki-Miyaura Coupling for this compound Scaffolds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. tcichemicals.comlibretexts.org This reaction has been successfully applied to the synthesis of 1,2-difluorostilbenes. researchgate.netresearchgate.net A notable challenge in early applications was the long reaction times and the formation of homo-coupled byproducts when using solvent mixtures like benzene/ethanol/water. researchgate.netresearchgate.net A significant improvement was achieved by using 1,4-dioxane as the solvent, which led to remarkably increased reaction rates and minimized the formation of unwanted side products. researchgate.netresearchgate.net This methodology has proven effective for the stereospecific synthesis of both (E)- and (Z)-1,2-difluorostilbenes from the corresponding (E)- and (Z)-1-chloro-1,2-difluorostyrenes in moderate to excellent yields. researchgate.netresearchgate.net

ReactantsCatalyst/SolventProductYield
(E)- or (Z)-1-Chloro-1,2-difluorostyrene + Arylboronic acidPd Catalyst / 1,4-Dioxane(E)- or (Z)-1,2-DifluorostilbeneModerate to Excellent researchgate.netresearchgate.net

Recently, a visible-light-driven, metal-free Suzuki-Miyaura type coupling has been developed for the synthesis of allyl difluoride derivatives, highlighting a move towards more environmentally benign methods. rsc.org

Negishi-type Coupling Processes for Stereospecific Syntheses

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the stereospecific synthesis of difluorostilbenes. For instance, (Z)- and (E)-2-chloro-1,2-difluoro-1-iodoethene can be converted into their corresponding organozinc reagents with high stereospecificity. researchgate.net These zinc reagents then undergo a Negishi-type coupling with substituted aryl iodides to produce (E)- and (Z)-1-chloro-1,2-difluorostyrenes, which are key precursors to difluorostilbenes. researchgate.net This process is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net The reaction mechanism typically involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product. youtube.com

Organozinc ReagentCoupling PartnerCatalystProduct
(E)- or (Z)-2-Chloro-1,2-difluoroethenylzincSubstituted Aryl IodidePd(0) complex(E)- or (Z)-1-Chloro-1,2-difluorostyrene researchgate.net

Other Transition Metal-Mediated Coupling Methods

Beyond palladium, other transition metals have been explored for the synthesis of fluorinated compounds. While not exclusively focused on difluorostilbenes, these methods highlight the broader scope of transition metal catalysis. For example, nickel catalysts are sometimes used in Negishi couplings. wikipedia.org Ruthenium-catalyzed arylation of fluoroarenes has also been developed. nih.gov Copper-catalyzed hydroxylation of aryl halides provides a route to phenols, which can be precursors in more complex syntheses. beilstein-journals.org The development of these alternative metal-catalyzed reactions continues to expand the toolkit available to synthetic chemists for the construction of complex fluorinated molecules. mdpi.comfrontiersin.org

Stereoselective Synthesis of (E)- and (Z)-Difluorostilbenes

The geometric configuration of the central carbon-carbon double bond in difluorostilbenes profoundly influences their physical, chemical, and biological properties. Consequently, the development of synthetic methods that allow for precise control over the stereochemical outcome—yielding either the (E)- or (Z)-isomer with high selectivity—is a critical area of research. Methodologies have been developed that leverage specific reaction conditions, catalysts, and starting material stereochemistry to achieve this control.

Control of E/Z Isomerization during Synthesis

Controlling the E/Z geometry during the synthesis of difluorostilbenes is paramount for accessing specific isomers. Several strategies have been effectively employed to direct the stereochemical outcome.

One common approach involves the use of stereochemically defined precursors. For instance, the stereospecific synthesis of unsymmetrical (E)- and (Z)-1,2-difluorostilbenes can be achieved from (E)- and (Z)-1-chloro-1,2-difluorostyrenes. researchgate.net These precursors, which can be prepared stereospecifically in large quantities, undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to yield the corresponding this compound isomers with retention of the initial stereochemistry. researchgate.net The choice of solvent has been shown to be critical in these reactions; using 1,4-dioxane instead of a benzene/ethanol/water mixture can significantly increase reaction rates and minimize the formation of undesired side products. researchgate.net

Photochemical isomerization represents another powerful technique for controlling stereochemistry. researchgate.netmdpi.com Thermodynamically more stable (E)-isomers can be converted to the less stable (Z)-isomers through irradiation, often in the presence of a photosensitizer. organic-chemistry.orgnih.gov For symmetrical (Z)-1,2-difluorostilbenes, photochemical isomerization of the corresponding (E)-isomer, followed by separation of the resulting mixture using techniques like High-Performance Liquid Chromatography (HPLC), provides a viable route to the pure (Z)-stilbene. researchgate.net

Furthermore, kinetic control can be exploited to favor the formation of one isomer over the other. nih.gov For example, in certain palladium-catalyzed reactions, the (E)-isomers of starting materials like 1-bromo-1-fluoroalkenes react faster than their (Z)-counterparts, leading to a high stereoselectivity for the (Z)-product. nih.govacs.org By manipulating reaction conditions, such as temperature, it is possible to selectively react one isomer from a mixture, thereby achieving a kinetic separation and producing the desired stereoisomer of the product. nih.gov Nickel-catalyzed isomerization of terminal alkenes has also emerged as a platform for the stereodivergent synthesis of internal alkenes, where ligand sterics and denticity play a crucial role in controlling the E/Z selectivity. chemrxiv.org

Table 1: Strategies for Controlling E/Z Isomerization in this compound Synthesis

Strategy Description Key Factors Isomer Favored
Stereospecific Coupling Use of stereochemically pure precursors (e.g., (E)- or (Z)-halostyrenes) in coupling reactions (e.g., Suzuki, Negishi) to transfer the stereochemistry to the final product. researchgate.net Stereochemistry of starting material, catalyst (e.g., Palladium), solvent (e.g., 1,4-dioxane). researchgate.net (E) or (Z), depending on precursor. researchgate.net
Photochemical Isomerization Irradiation of one isomer (typically the more stable E-isomer) to induce conversion to the other isomer (Z-isomer) until a photostationary state is reached. researchgate.netmdpi.comnih.gov Wavelength of light, presence of a photosensitizer (e.g., fac-Ir(ppy)3). mdpi.com (Z)-isomer from (E)-isomer. mdpi.comorganic-chemistry.org
Kinetic Resolution Exploiting differences in reaction rates between (E)- and (Z)-isomers of a starting material to selectively form one product isomer. nih.gov Catalyst system (e.g., Pd(0)), reaction temperature, substrate structure. nih.govacs.org Can be tuned for either (E) or (Z). nih.gov

| Catalyst-Controlled Isomerization | Use of specific metal catalysts and ligands (e.g., Nickel complexes) to direct the isomerization of alkenes to a desired E/Z ratio. chemrxiv.org | Ligand sterics and denticity, catalyst precursor. chemrxiv.org | Can be selective for either (E) or (Z). chemrxiv.org |

Stereochemical Purity in this compound Production

Achieving high stereochemical purity is essential, as the presence of the undesired isomer can significantly alter the material's properties and potential applications. nih.gov The production of difluorostilbenes with high isomeric purity relies on both the stereoselectivity of the synthetic reactions and the efficiency of purification methods.

Stereospecific reactions are fundamental to producing isomerically pure difluorostilbenes. As mentioned, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, starting from stereochemically pure (E)- or (Z)-1-chloro-1,2-difluorostyrenes, can proceed with high fidelity, yielding the corresponding (E)- or (Z)-1,2-difluorostilbenes with excellent stereochemical retention. researchgate.net For these methods to be effective, the stereochemical purity of the starting materials and any chiral reagents must be rigorously established. canada.ca

In cases where a reaction produces a mixture of (E) and (Z) isomers, efficient separation techniques are required. High-Performance Liquid Chromatography (HPLC) is a commonly used method for separating geometric isomers of stilbenes. researchgate.net For instance, after photochemical isomerization of (E)-1,2-difluorostilbenes, HPLC can be employed to isolate the pure (Z)-isomer from the remaining (E)-isomer and other photoproducts. researchgate.net The significant difference in boiling points between some (E)- and (Z)-isomeric precursors, such as (E)- and (Z)-1,2-difluoro-1-(trimethylsilyl)ethenes (approximately 30 °C), also allows for their separation by fractional distillation, ensuring the stereochemical purity of subsequent products. researchgate.net

The stability of the final product towards racemization or isomerization under storage and experimental conditions is another critical factor for maintaining stereochemical purity. canada.ca Stress testing under acidic, basic, or thermal conditions can help determine the isomeric stability of the this compound product. canada.ca

Table 2: Methods for Ensuring Stereochemical Purity

Method Principle Application in this compound Synthesis
Stereospecific Synthesis The stereochemistry of the product is determined by the stereochemistry of the starting material. researchgate.net Palladium-catalyzed coupling of stereodefined halo-difluorostyrenes yields isomerically pure difluorostilbenes. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a stationary and a mobile phase. researchgate.net Used to separate (E) and (Z) isomers of difluorostilbenes, particularly after photochemical isomerization. researchgate.net
Fractional Distillation Separation of liquid mixtures based on differences in boiling points. researchgate.net Applicable for separating isomeric precursors like (E)- and (Z)-1,2-difluoro-1-(trimethylsilyl)ethenes. researchgate.net

| Analytical Validation | Use of enantioselective or isomer-selective analytical methods (e.g., NMR, GC-MS) to confirm the identity and purity of the final product. acs.orgcanada.ca | Characterization of (E)- and (Z)-α-fluoro-α,β-unsaturated esters and amides by 19F, 1H, and 13C NMR. acs.org |

Synthesis of Substituted and Derivatized Difluorostilbenes

The versatility of the this compound scaffold is greatly enhanced by the ability to introduce a wide range of substituents and functional groups. These modifications can be used to fine-tune the electronic, optical, and biological properties of the molecule. Synthetic strategies typically involve either building the molecule from already substituted precursors or by direct functionalization of the this compound core.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of various aromatic and heteroaromatic rings onto the this compound framework is most commonly achieved through metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the vinylic carbons of the difluoroethene core and the aryl or heteroaryl precursors.

The Suzuki and Negishi coupling reactions are particularly powerful in this context. researchgate.net In a typical Suzuki coupling, an organoboron compound (like a boronic acid or ester) is coupled with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of unsymmetrical difluorostilbenes, a stereodefined (E)- or (Z)-1-chloro-1,2-difluorostyrene can be coupled with a substituted arylboronic acid. researchgate.net This approach allows for the introduction of a second, different aromatic ring onto the stilbene system. Similarly, the Negishi coupling utilizes an organozinc reagent, which can be generated stereospecifically from the corresponding haloethene, and couples it with a substituted aryl iodide, also catalyzed by palladium. researchgate.net These methods are highly versatile and tolerate a variety of substituents on the aromatic and heteroaromatic coupling partners. researchgate.netbeilstein-journals.org

Table 3: Cross-Coupling Reactions for Aryl/Heteroaryl Introduction

Reaction Organometallic Reagent Electrophile Catalyst System Key Features
Suzuki Coupling Aryl/Heteroaryl Boronic Acid or Ester (E)- or (Z)-1-Chloro-1,2-difluorostyrene Pd Catalyst (e.g., Pd(PPh3)4), Base Tolerant to many functional groups, commercially available reagents. researchgate.netgoogleapis.com

| Negishi Coupling | Organozinc reagent (from halo-difluoroethene) | Aryl/Heteroaryl Iodide | Pd Catalyst | High reactivity and stereospecificity. researchgate.net |

Functional Group Incorporations

Incorporating specific functional groups is crucial for modulating the properties of difluorostilbenes and for enabling further chemical transformations. This can be achieved by using functionalized starting materials or by post-synthesis modification. journalspress.comimperial.ac.uk

The choice of synthetic route often depends on the compatibility of the desired functional groups with the reaction conditions. Modern cross-coupling methodologies, such as the Suzuki and Heck reactions, are known for their broad functional group tolerance. researchgate.netresearchgate.net This means that aromatic or vinylic precursors bearing groups like amines, esters, chlorides, and ethers can often be used directly in the synthesis without the need for protecting groups. researchgate.net For example, the palladium-catalyzed coupling of trifluorovinylzinc chloride with aryl iodides has been shown to be compatible with functional groups such as chloride and amine. researchgate.net

When functional groups are not compatible with the primary synthetic reactions, a protecting group strategy is employed. A sensitive functional group (like a hydroxyl or amino group) is temporarily masked with a protecting group, the main synthetic sequence is carried out, and the protecting group is then removed in a final step to reveal the desired functionality.

Alternatively, functional group interconversion (FGI) provides a powerful set of tools for modifying a synthesized this compound. imperial.ac.uk This involves converting one functional group into another. For example, a nitro group, which can be introduced via nitration, can be subsequently reduced to an amino group. An acyl group, introduced via a Friedel-Crafts acylation, can be reduced to an alkyl group. youtube.comyoutube.com These transformations allow for the synthesis of a wide array of derivatives from a common intermediate.

Table 4: Methods for Functional Group Incorporation

Method Description Examples
Use of Functionalized Precursors Employing starting materials (e.g., aryl halides, boronic acids) that already contain the desired functional group. researchgate.net Coupling an aminophenylboronic acid to introduce an amino group; using a chlorophenyl iodide to incorporate a chloro substituent. researchgate.net
Protecting Group Strategy Temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. Protecting a hydroxyl group as a silyl ether during a cross-coupling reaction, followed by deprotection.

| Functional Group Interconversion (FGI) | Transforming one functional group into another on the pre-formed this compound scaffold. imperial.ac.uk | Reduction of a nitro group to an amine; oxidation of an alkyl side chain to a carboxylic acid. imperial.ac.ukyoutube.comyoutube.com |

Photochemical and Photophysical Dynamics of Difluorostilbenes

Ultrafast Photoisomerization Mechanisms

The photoisomerization of difluorostilbenes, the light-induced conversion between their trans and cis isomers, is a complex process occurring on an ultrafast timescale. This section explores the distinct pathways and kinetics for both the trans-to-cis and cis-to-trans conversions, highlighting the crucial role of a perpendicular intermediate state.

Trans-to-Cis (t→c) Photoisomerization Pathways and Kinetics

Upon photoexcitation of the trans isomer of 1,1'-difluorostilbene in a non-polar solvent like n-hexane, a series of rapid events unfolds. The process begins with Franck-Condon relaxation, a rapid adjustment of the molecule's geometry to the excited state potential energy surface, occurring with a time constant of approximately 0.07 picoseconds (ps). nih.govaip.orgaip.org This is immediately followed by a nearly barrierless torsion around the central ethylenic bond, leading to a perpendicular conformation, known as the P-state, within about 0.3 ps. nih.govaip.orgaip.org

Experimental evidence from transient absorption spectroscopy reveals that about 50% of the excited molecules become trapped in this perpendicular P-state. nih.govscience.govresearchgate.net The remaining molecules can proceed to the S1(cis) conformation adiabatically, meaning they remain on the excited state potential energy surface throughout the isomerization. nih.govaip.org This adiabatic pathway is indicated by the appearance of a transient absorption signal corresponding to the cis isomer. aip.orgaip.org The isomerization process is influenced by the solvent, with both viscosity and polarity affecting the torsional dynamics. nih.govaip.org

Process Time Constant (in n-hexane) Description
Franck-Condon Relaxation (t→c)0.07 psInitial relaxation of the excited trans isomer. nih.govaip.orgaip.org
Torsion to P-state (t→c)~0.3 psNearly barrierless rotation to the perpendicular conformation. nih.govaip.orgaip.org

Cis-to-Trans (c→t) Photoisomerization Pathways and Kinetics

The photoisomerization from the cis to the trans form of 1,1'-difluorostilbene follows a different kinetic profile. In n-hexane, the initial Franck-Condon relaxation for the cis isomer is even faster, at 0.04 ps. nih.govaip.org However, the subsequent torsion to the P-state is slower, with a time constant of 0.7 ps, suggesting the presence of a 5 kJ/mol energy barrier between the relaxed S1(cis) state and the P-state. nih.govaip.org

The decay of the P-state in the c→t pathway occurs with a time constant of 0.4 ps and is followed by a much slower ground-state recovery of about 3 ps, which points to the involvement of an additional intermediate state, labeled as X. nih.govaip.org Similar to the t→c process, the torsion from cis to the P-state is dependent on solvent viscosity and polarity. nih.govaip.org Interestingly, an adiabatic c→t pathway on the S1 surface has also been observed, indicated by the appearance of a weak transient absorption signal of the trans isomer. aip.orgaip.org

Process Time Constant (in n-hexane) Description
Franck-Condon Relaxation (c→t)0.04 psInitial relaxation of the excited cis isomer. nih.govaip.org
Torsion to P-state (c→t)0.7 psTorsion to the perpendicular conformation, overcoming a small energy barrier. nih.govaip.org
P-state Decay (c→t)0.4 psDecay of the perpendicular intermediate. nih.govaip.org
Ground-state Recovery (c→t)~3 psFinal relaxation to the ground state, possibly via an intermediate X. nih.govaip.org

Role of Perpendicular Conformation (P-state) in Excited-State Dynamics

The perpendicular conformation, or P-state, is a critical common intermediate in both the t→c and c→t photoisomerization pathways of 1,1'-difluorostilbene. aip.org Its existence is confirmed by the appearance of a characteristic transient absorption band around 330 nm for the trans isomer and its development on a 0.1 ps timescale for the cis isomer. aip.orgaip.org The P-state can be considered a "molecular funnel" through which the excited molecules pass to switch between the cis and trans configurations. wikipedia.org

The lifetime and stability of the P-state are influenced by the solvent environment. For instance, in some stilbene derivatives, the P-state lifetime can be significantly prolonged, making it more amenable to spectroscopic observation. aip.org The P→S0 relaxation process, which marks the final step of the non-adiabatic pathway, is viscosity-independent but still shows a dependence on solvent polarity. nih.govaip.org

Excited State Deactivation Processes

Once the difluorostilbene molecule reaches an excited state, it must eventually return to the ground state. This deactivation can occur through several competing pathways, including both non-adiabatic transitions and adiabatic processes on the excited potential energy surface.

Non-Adiabatic Pathways and Conical Intersections

The primary deactivation route for many photoexcited molecules, including difluorostilbenes, involves non-adiabatic pathways. aip.org These pathways are characterized by a transition from the excited electronic state (S1) to the ground electronic state (S0) without the emission of light. richmond.eduasdlib.org This transition is facilitated by what is known as a conical intersection, a point on the potential energy surface where the S1 and S0 states become degenerate (have the same energy). wikipedia.orgiupac.org

In the vicinity of a conical intersection, the Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down, allowing for efficient population transfer between the electronic states. wikipedia.org For difluorostilbenes, the P-state is located near a conical intersection with the ground state. The decay of the P-state population and the subsequent recovery of the ground-state isomers are hallmarks of this non-adiabatic process. The P → S0 decay results in the formation of both trans and cis isomers in their ground states. aip.org

Adiabatic Isomerization on Excited Potential Energy Surfaces

While non-adiabatic deactivation is a major pathway, adiabatic isomerization also plays a role in the photodynamics of difluorostilbenes. aip.org In an adiabatic process, the molecule remains on the excited S1 potential energy surface as it converts from one isomer to the other. researchgate.net For 1,1'-difluorostilbene, evidence for an adiabatic t→c pathway is observed through the transient appearance of the cis isomer's excited-state absorption signal while the molecule is still in the excited state. aip.orgaip.org Similarly, a weak signal corresponding to the trans isomer's excited-state absorption during the cis-to-trans isomerization suggests an adiabatic c→t pathway. aip.orgaip.org

This phenomenon, where isomerization is completed entirely on the excited state surface, has been observed in other stilbene derivatives as well and represents a competing channel to the more common non-adiabatic deactivation via the P-state and conical intersections. aip.orgresearchgate.net

Vibrational Relaxation and Cooling Dynamics

Following photoexcitation, this compound molecules undergo a series of rapid relaxation processes. Initially, upon optical excitation, the molecule arrives at a vibrationally "hot" state in the first excited singlet state (S₁). This excess vibrational energy is then dissipated through intramolecular and intermolecular processes.

Intramolecular Vibrational Redistribution (IVR) is the process where energy is redistributed among the various vibrational modes within the molecule itself. This is an extremely fast process, often occurring on a timescale of less than 100 femtoseconds for stilbene derivatives. acs.org

Rotamer-Specific Photochemistry

The substitution pattern of fluorine atoms on the phenyl rings can lead to the existence of different rotational isomers, or rotamers, which can exhibit distinct photochemical behaviors.

Identification and Characterization of this compound Rotamers

Rotation around the single bonds connecting the phenyl groups to the ethylenic carbon atoms can create inequivalent rotational isomers if the rings are not symmetrically substituted. researchgate.net For difluorostilbenes, the position of the fluorine atoms determines the number of possible stable rotamers.

Studies using transient absorption and femtosecond stimulated Raman (FSR) spectroscopy, supported by quantum-chemical calculations, have shown that 2,2'-difluorostilbene (F2) and 3,3'-difluorostilbene (F3) each exist as three distinct rotamers. nih.govacs.org In contrast, 4,4'-difluorostilbene (F4) possesses only a single, unique conformation due to its symmetry. nih.govacs.org

While these rotamers may have closely overlapping steady-state absorption spectra, making them difficult to distinguish, their excited-state dynamics can be significantly different. researchgate.net Transient absorption spectroscopy is a powerful technique to discern these rotamers, as each can exhibit unique photoreaction kinetics and lifetimes. researchgate.netrsc.org The interconversion between these rotamers in the ground state (S₀) occurs on a nanosecond timescale, but this rotation is effectively frozen in the excited state (S₁) compared to the much faster photoisomerization process. researchgate.net

Photoisomerization Dynamics of Individual Rotational Isomers

The different rotamers of 2,2'- and 3,3'-difluorostilbene exhibit distinct photoisomerization dynamics. This is clearly reflected in the transient absorption data, which shows biexponential decay kinetics for F2 and F3, corresponding to at least two kinetically distinct populations of rotamers. nih.govacs.org In contrast, 4,4'-difluorostilbene shows a clean monoexponential decay, as expected for a single species. nih.govacs.org

In n-hexane, the excited-state lifetimes for the different isomers and their rotamer fractions have been determined. For 2,2'-difluorostilbene, the decay is characterized by two lifetimes: a long component of 357 ps representing 83% of the population and a short component of 62 ps for the remaining 17%. nih.govacs.org For 3,3'-difluorostilbene in the same solvent, the lifetimes are 222 ps (57% abundance) and 81 ps (43% abundance). nih.govacs.org These experimentally observed weights are in good agreement with the theoretically calculated ground-state abundances of the different rotamers. nih.govacs.org The single conformation of 4,4'-difluorostilbene decays with a lifetime of 172 ps in n-hexane. nih.govacs.org

Table 1: Excited-State Lifetimes (τ) and Relative Abundances of this compound Isomers in n-Hexane. nih.govacs.org
CompoundLifetime 1 (τ₁) [ps]Abundance 1 [%]Lifetime 2 (τ₂) [ps]Abundance 2 [%]
2,2'-Difluorostilbene (F2)357836217
3,3'-Difluorostilbene (F3)222578143
4,4'-Difluorostilbene (F4)172100--

Environmental and Substituent Effects on Photophysics

The photochemical and photophysical properties of difluorostilbenes are highly sensitive to both the surrounding solvent environment and the specific placement of the fluorine substituents on the aromatic rings.

Influence of Solvent Polarity and Viscosity

The solvent plays a critical role in the photoisomerization dynamics. Studies on 1,1'-difluorostilbene in a range of solvents have demonstrated that both polarity and viscosity affect the relaxation pathways. The initial torsion from the excited Franck-Condon state to the perpendicular (P) intermediate state is dependent on solvent viscosity, generally slowing down in more viscous solvents like n-decane and n-hexadecane compared to n-hexane. aip.org

Solvent polarity has a particularly pronounced effect. The evolution of the perpendicular (P) state is faster in the polar solvent acetonitrile compared to nonpolar hydrocarbons. aip.org For 1,1'-difluorostilbene, the final relaxation from the P state back to the ground state is largely independent of viscosity but remains dependent on polarity, with recovery being faster in acetonitrile. aip.org This behavior points to the involvement of a polar, zwitterionic character in the intermediate states of the isomerization process. researchgate.net For some stilbene derivatives, the isomerization rate can be accelerated by as much as 30-fold when switching from a nonpolar to a polar solvent. researchgate.net

Table 2: Biexponential Decay Times for the Perpendicular (P) State of 1,1'-Difluorostilbene in Various Solvents. aip.org
SolventViscosity [cP]Decay Time 1 [ps] (% weight)Decay Time 2 [ps] (% weight)
n-Hexane0.310.4 (92%)3.0 (8%)
n-Decane0.920.5 (92%)3.0 (8%)
n-Hexadecane3.340.7 (91%)3.0 (9%)
Acetonitrile0.370.4 (95%)1.0 (5%)

Impact of Fluorination Pattern on Excited State Lifetimes and Yields

The specific placement of fluorine atoms on the stilbene backbone fundamentally alters the electronic structure and, consequently, the photophysical behavior. As detailed in section 3.3.2, the 2,2'-, 3,3'-, and 4,4'-difluorostilbene isomers exhibit markedly different excited-state lifetimes and rotameric populations simply due to the change in fluorine position. nih.govacs.org

The electronic effects of fluorination are key to these differences. Depending on the substitution site, fluorination can stabilize or destabilize the molecular orbitals (e.g., HOMO, LUMO) involved in the electronic transitions. acs.org For example, deep symmetric fluorination can lead to a reordering of the electronic states, where the interaction between quasi-degenerate excited states can give rise to a "sudden polarization," creating a zwitterionic S₁ state that is not present in the parent stilbene molecule. acs.org This dramatically changes the relaxation pathway and lifetimes, as seen in a tetrafluorostilbene derivative which exhibits a long-lived polar S₁ state (1.3 ns in n-hexane). acs.org In contrast, 1,1'-difluorostilbene exhibits much faster dynamics, proceeding through a perpendicular intermediate within a picosecond. aip.org This demonstrates that the fluorination pattern is a powerful tool for tuning the excited-state potential energy surface, thereby controlling lifetimes, reaction pathways, and the efficiency of photoisomerization. acs.orgucl.ac.uknih.gov

Steric and Electronic Effects of Peripheral Substituents

The photochemical and photophysical dynamics of stilbenes, including difluorostilbenes, are intricately modulated by the steric and electronic properties of peripheral substituents. These substitutions can alter the potential energy surfaces of the ground and excited states, influence the rates of photoisomerization and other photophysical processes, and even change the primary photochemical pathways.

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role in the photodynamics of difluorostilbenes. Fluorine, being a highly electronegative atom, exerts a significant inductive (-I) effect. The position and number of fluorine substituents can dramatically alter the electronic distribution within the molecule.

For instance, studies on various fluorostilbenes have demonstrated that substitution can lead to a reordering of the excited states. acs.org In many stilbene derivatives, optical excitation directly populates the S1 potential energy surface. acs.org However, in the case of trans-1,1',3,3',5,5'-hexafluorostilbene (tF2356), excitation leads to an ultrafast relaxation from a nonpolar S3 state to a long-lived and polar S1 state. acs.org This change in the polarity of the excited state is evidenced by a solvatochromic shift of its fluorescence band. acs.org The stabilization of a polar perpendicular intermediate state in polar solvents can also influence the isomerization kinetics. acs.org For example, in parent stilbene, the isomerization in polar acetonitrile is faster than in nonpolar n-hexane, which is attributed to the stabilization of the polar perpendicular state. acs.org

The electronic effects can also influence the isomerization pathway itself. While many stilbenes isomerize via a nonadiabatic pathway involving a perpendicular intermediate, adiabatic pathways (where the entire process occurs on the excited state surface) have also been observed, particularly in derivatives like stiff-stilbene and 1,1'-dicyanostilbene. aip.org In 1,1'-difluorostilbene (t2F), an adiabatic trans to cis isomerization in the S1 state has been suggested. aip.org

Steric Effects:

Steric hindrance, which relates to the size and spatial arrangement of substituents, can significantly impact the photoisomerization dynamics of difluorostilbenes. vaia.com The process of cis-trans isomerization involves a large-amplitude motion, typically a torsional movement around the central C=C double bond. Bulky substituents can sterically hinder this rotation, thereby affecting the barrier to isomerization and the lifetime of the excited state. researchgate.net

In some cases, extreme steric hindrance can favor alternative isomerization pathways, such as the "hula-twist" mechanism, although this is more commonly observed in molecules like azobenzene rather than stilbene itself. aip.org The introduction of substituents at the ethylenic positions is a common strategy to modify the isomerization barrier and gain access to short-lived intermediates for spectroscopic study. aip.org For example, the lifetime of the perpendicular intermediate state (P) can be increased from the sub-picosecond timescale in parent stilbene to tens or even hundreds of picoseconds in derivatives like 1,1'-dicyano- or 1,1'-di-tert-butylstilbene, allowing for its direct observation. aip.org

Computational studies have also highlighted the importance of steric effects. For instance, while DFT calculations for some perfluoropropyl-substituted dibenzo[a,c]phenazine isomers showed planar optimized structures, crystal structures revealed moderate twisting due to steric strain, demonstrating the real-world impact of substituent bulk. rsc.org

The interplay of steric and electronic effects is therefore a powerful tool for tuning the photochemical and photophysical properties of difluorostilbenes. By carefully selecting the nature and position of peripheral substituents, it is possible to control excited-state lifetimes, quantum yields, and isomerization pathways, making these compounds suitable for a range of applications, from molecular rotors to photoswitches.

CompoundS 3 FC → S 1 Relaxation Time (ps)S 1 → P Relaxation Time (ps)Solvent
tF2356~0.061300 (in n-hexane) / 3400 (in acetonitrile)n-hexane, acetonitrile
tF23456---
cF2356-3n-hexane

Data sourced from J. Am. Chem. Soc. 2017, 139, 43, 15437–15445. acs.org

Advanced Spectroscopic Characterization of Difluorostilbenes

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is crucial for observing the transient states and rapid structural changes that difluorostilbenes undergo in their excited electronic states. rp-photonics.com These techniques utilize ultrashort laser pulses to initiate a photochemical process and subsequently probe the system's evolution on timescales ranging from femtoseconds to nanoseconds. rp-photonics.com

Femtosecond Transient Absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the kinetic and mechanistic details of ultrafast chemical events. nd.edu In the context of difluorostilbenes, TA spectroscopy has been instrumental in mapping their photoisomerization pathways following S₀ → S₁ optical excitation. aip.org

Research on 1,1'-difluorostilbene in n-hexane reveals a multi-step process for the trans-to-cis isomerization. aip.org The process begins with Franck-Condon relaxation (τ ≈ 0.07 ps), followed by a nearly barrierless torsion around the central ethylenic bond (τ ≈ 0.3 ps) to reach a perpendicular conformation, known as the P state. aip.org For the reverse cis-to-trans isomerization in n-hexane, the dynamics suggest a barrier of approximately 5 kJ/mol between the relaxed S₁(cis) state and the P state. aip.org

Studies on symmetrically fluorinated stilbenes, such as 2,2'-, 3,3'-, and 4,4'-difluorostilbene, demonstrate that the presence of different rotational isomers (rotamers) significantly influences the excited-state dynamics. While 4,4'-difluorostilbene exists as a single conformation and thus shows a monoexponential decay in its TA spectra, the 2,2'- and 3,3'-isomers possess multiple rotamers. acs.orgnih.gov This results in biexponential decay kinetics, where each decay component corresponds to a distinct set of rotamers with different excited-state lifetimes. acs.orgnih.gov The relative weights of these decay components often correlate with the calculated ground-state abundances of the rotamers. acs.org

The distinct dynamics of these rotamers, which may not be distinguishable in steady-state absorption spectra, can be clearly resolved using TA spectroscopy. For example, in n-hexane, two distinct rotamer fractions of 2,2'-difluorostilbene were identified with lifetimes of 357 ps (83% abundance) and 62 ps (17% abundance). acs.orgnih.gov Similarly, for 3,3'-difluorostilbene in the same solvent, lifetimes of 222 ps (57%) and 81 ps (43%) were observed. acs.org

Table 1: Excited-State Decay Kinetics of Difluorostilbene Isomers in n-Hexane

This table presents the biexponential decay times (τ) and their corresponding weights for different this compound isomers as determined by transient absorption spectroscopy.

Compoundτ₁ (ps)Weight₁ (%)τ₂ (ps)Weight₂ (%)
2,2'-difluorostilbene357836217
3,3'-difluorostilbene222578143
4,4'-difluorostilbene172100--

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a nonlinear spectroscopic technique that provides high temporal and spectral resolution, making it ideal for tracking changes in molecular structure during a chemical reaction. nih.gov It is particularly powerful when used in conjunction with TA spectroscopy to study the photoisomerization of difluorostilbenes. aip.orgacs.org While TA spectroscopy tracks electronic population changes, FSRS provides detailed vibrational information, effectively mapping the structural evolution on the excited-state potential energy surface. nih.govresearchgate.net

In studies of 1,1'-difluorostilbene, FSRS has been used to obtain the Raman spectra of the molecule in its excited S₁ state. aip.orgaip.org These experiments have revealed that the initial Franck-Condon Raman spectra, captured immediately after photoexcitation, are distinct from the spectra of the relaxed, quasi-stationary S₁ state. aip.orgaip.org

Furthermore, FSRS allows for the differentiation of signals from various rotamers. By combining TA and FSR data through global fitting, researchers can extract the pure, species-associated spectra of individual rotamers. acs.org This has been successfully applied to 2,2'- and 3,3'-difluorostilbene, where the Raman signals in both the ground (S₀) and excited (S₁) states could be assigned to specific rotameric structures, showing good agreement with theoretical calculations. acs.orgresearchgate.net This capability is crucial for understanding how conformational differences at the ground state influence the subsequent photo-induced reaction pathways. researchgate.net

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing information on the lifetime of the excited state. mdpi.comhoriba.com The fluorescence lifetime is defined as the average time a molecule remains in its excited state before returning to the ground state. mdpi.com This technique is highly sensitive to the molecule's environment and non-radiative decay processes that compete with fluorescence, such as isomerization.

For difluorostilbenes, time-resolved fluorescence studies complement the data obtained from TA and FSRS. The photoisomerization process is a major non-radiative decay channel that shortens the excited-state lifetime. By measuring fluorescence lifetimes, one can gain insight into the efficiency of these isomerization pathways. nih.gov For instance, the fluorescence of wild-type barnase, a protein, is dominated by one of its tryptophan residues, and its decay parameters are pH-dependent. nih.gov

In the study of difluorostilbenes, fluorescence spectra have been recorded at different excitation wavelengths. acs.org The analysis of fluorescence decay provides critical data on how quickly the initially excited Franck-Condon state depopulates through various channels, including the torsional motion that leads to the perpendicular P state and eventual isomerization. These emission studies help to build a complete picture of the energy dissipation pathways following photoexcitation. mdpi.com

Femtosecond Stimulated Raman (FSR) Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These techniques are exceptionally sensitive to molecular structure, bonding, and conformation, making them indispensable for the characterization of difluorostilbenes.

Infrared (IR) spectroscopy is a fundamental analytical technique used for the identification of functional groups and the elucidation of molecular structure. vaia.com The principle behind its use for isomer identification is that molecules with the same chemical formula but different atomic arrangements (structural isomers) will have unique sets of vibrational modes and, therefore, distinct IR spectra. spectroscopyonline.comyoutube.com

For difluorostilbenes, different substitution patterns on the phenyl rings (e.g., 2,2'-, 3,3'-, or 4,4'-difluoro) result in distinct molecular symmetries and bond environments. These differences lead to unique IR absorption patterns, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is rich with complex vibrations characteristic of the entire molecular skeleton. For example, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on a benzene ring. spectroscopyonline.com Therefore, each this compound isomer will exhibit a unique IR spectrum that can be used as a "molecular fingerprint" for its unambiguous identification. While IR spectroscopy is excellent for distinguishing stable ground-state isomers, its application to transient species is more complex and typically requires specialized time-resolved techniques.

Raman spectroscopy provides information about molecular vibrations and is highly effective for analyzing the conformational landscape of molecules like difluorostilbenes. acs.org Unlike IR spectroscopy, Raman scattering is often more sensitive to the vibrations of the non-polar carbon backbone of the stilbene molecule.

The existence of rotamers in 2,2'- and 3,3'-difluorostilbene gives rise to distinct signatures in their ground-state (S₀) Raman spectra. acs.org These spectral differences allow for the identification and characterization of the different conformations present in a sample at equilibrium. For example, ground-state Raman spectra of 2,2'-, 3,3'-, and 4,4'-difluorostilbene have been obtained using FSRS setups, and the resulting spectra show clear differences that align with the number of possible rotamers for each isomer. researchgate.net

By comparing experimentally measured Raman spectra with those predicted by quantum-chemical calculations (e.g., at the MP2/cc-pVTZ level for the S₀ state), specific Raman bands can be assigned to the vibrational modes of individual rotamers. researchgate.netdntb.gov.ua This correlative approach enables a detailed understanding of the ground-state conformational populations, which is the essential starting point for investigating how these different conformers behave upon photoexcitation.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for a Rotamer of 3,3'-Difluorostilbene

This table shows a selection of calculated Raman and IR active vibrational frequencies for a specific rotamer of 3,3'-difluorostilbene in the ground state (S₀) and excited state (S₁), illustrating the type of data obtained from vibrational analysis.

Mode DescriptionS₀ Raman Freq. (cm⁻¹)S₁ Raman Freq. (cm⁻¹)
Phenyl Ring Deformation1003993
C-H in-plane bend11771157
C=C Stretch / Phenyl Stretch15991533
Ethylenic C=C Stretch16381566

Note: Data is illustrative, based on typical findings in vibrational studies of stilbene derivatives.

Infrared (IR) Spectroscopy for Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for probing the electronic structure of molecules like difluorostilbenes. It involves the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions, corresponding to transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions from the ground electronic state to excited electronic states. wikipedia.orgtechnologynetworks.com In difluorostilbenes, as in other stilbene derivatives, the most prominent absorption band corresponds to the π → π* transition within the conjugated system of the two aromatic rings and the ethylenic bridge. msu.edu The position and intensity of this absorption are sensitive to the molecular geometry (cis vs. trans isomers) and the substitution pattern on the aromatic rings.

For instance, the S₀ → S₁ absorption band for trans-1,1'-difluorostilbene peaks at approximately 295 nm when measured in n-hexane. aip.org The position of the absorption maximum (λmax) can be influenced by the solvent environment; in perfluoro-n-hexane, this band experiences a blue shift of 790 cm⁻¹. aip.org The molar extinction coefficients for the trans and cis isomers of 1,1'-difluorostilbene are comparable to those of parent stilbene, indicating that the fluorine substitution at the ethylenic bridge does not drastically alter the transition probability. aip.org

The extension of conjugation in π-electron systems generally leads to a bathochromic (red) shift in the absorption maximum. msu.edu While fluorine atoms themselves are not strong chromophores, their electron-withdrawing or -donating effects (depending on their position) can modulate the electronic properties of the stilbene backbone, thereby influencing the energy of the π → π* transition. researchgate.net The steady-state UV-Vis spectra of different rotational isomers (rotamers) of difluorostilbenes can be very similar, making them difficult to distinguish using this method alone. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Difluorostilbenes

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Citation
trans-1,1'-difluorostilbenen-hexane~295~31,000 aip.org
cis-1,1'-difluorostilbenen-hexaneNot specified~10,000 aip.org

Excitation and Emission Spectra Analysis

Fluorescence spectroscopy provides information about the de-excitation processes from the first excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption band corresponding to the S₀ → S₁ transition. uci.edu The difference in wavelength or energy between the absorption maximum (excitation) and the emission maximum is known as the Stokes shift. thermofisher.com

The analysis of excitation and emission spectra for difluorostilbenes is crucial for understanding their photophysical properties. For a given fluorochrome, the excitation spectrum is determined by monitoring the fluorescence emission at the wavelength of maximum intensity while scanning through the excitation wavelengths. evidentscientific.com Conversely, the emission spectrum is obtained by exciting the molecule at its absorption maximum and scanning the emission intensity across a range of wavelengths. evidentscientific.com

Transient absorption (TA) spectroscopy is a powerful technique to study the dynamics of excited states. For trans-1,1'-difluorostilbene (t2F), TA spectra reveal that after excitation, the stimulated emission (SE) and excited-state absorption (ESA) bands shift to the red and decay within 0.3 picoseconds. aip.org Simultaneously, a new ESA band develops at 330 nm, which is attributed to the formation of a perpendicular molecular conformation (P-state), a key intermediate in the photoisomerization process. aip.org For the cis-isomer (c2F), the decay of the initially excited state is even faster (0.06 picoseconds), indicating a very rapid torsion towards the perpendicular state. aip.org These ultrafast dynamics studies allow for the characterization of reactive and non-reactive deactivation pathways of the excited states. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules. While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced techniques like Deuterium NMR are employed to study specific molecular behaviors.

Deuterium NMR (²H NMR) for Liquid Crystalline Behavior

Deuterium (²H) NMR spectroscopy is particularly powerful for investigating the orientational ordering and dynamics of molecules in liquid crystalline phases. researchgate.netresearchgate.net Liquid crystals possess properties intermediate between those of conventional liquids and solid crystals. In the nematic phase, the molecules exhibit long-range orientational order, aligning on average along a common axis known as the director.

For this compound derivatives that exhibit liquid crystalline properties, such as 1,2-trans-di(4'-propylphenyl)-1',2'-difluoroethene (also referred to as difluoro-dipropyl-stilbene or DFS33), ²H NMR is used to study their behavior. researchgate.net DFS33 is a monotropic nematic liquid crystal. researchgate.net The technique involves dissolving a deuterated probe molecule or studying a specifically deuterated version of the this compound itself within the liquid crystal phase.

In a magnetic field, the director of the nematic phase aligns, and the deuterium nuclei of the solute molecules give rise to a spectrum characterized by a quadrupolar splitting. researchgate.net This splitting is directly dependent on the angle between the C-D bond and the magnetic field, and thus reflects the average orientation of the molecules relative to the director. researchgate.netresearchgate.net

A powerful application of this technique involves using an additional electric field to manipulate the director alignment. researchgate.net By observing the changes in the ²H NMR quadrupolar splitting over time after applying or removing an electric field, the dynamic processes of director reorientation can be investigated. researchgate.net This provides valuable information on the macroscopic behavior and viscoelastic properties, such as the rotational viscosity, of the nematic phase. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Difluorostilbenes

Quantum Chemical Calculations

A variety of quantum chemical methods have been employed to investigate the electronic properties and behavior of difluorostilbenes. These methods range from Density Functional Theory, known for its balance of computational cost and accuracy, to more rigorous ab initio and multi-reference perturbation theories that provide a higher level of theoretical accuracy, particularly for excited states.

Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TDDFT), are powerful tools for studying the electronic structure of molecules. fiveable.me These methods have been applied to various isomers of difluorostilbene to explore their ground and excited-state properties.

Studies on 2,2′-, 3,3′-, and 4,4′-difluorostilbene have utilized DFT and TDDFT calculations to investigate their different rotational isomers (rotamers). aip.org These calculations have been instrumental in understanding the biexponential decay observed in the transient absorption spectra of the 2,2'- and 3,3'- isomers, which is attributed to the presence of multiple rotamers with distinct excited-state lifetimes. aip.org For instance, in n-hexane, the two rotamers of 2,2'-difluorostilbene exhibit lifetimes of 357 ps and 62 ps. aip.org

For 1,1'-difluorostilbene, TDDFT calculations have been performed at the PBE0/Def2-TZVP level of theory to study its S1 excited state. nih.gov Research on other stilbene derivatives has often employed the PBE0 functional, which has shown good agreement with experimental results for excitation spectra. researchgate.netresearchgate.net Other studies have utilized the B3LYP functional with a 6-31G* basis set to investigate the two-photon absorption of trans-stilbene derivatives. diva-portal.org These computational approaches have been crucial in interpreting experimental observations and providing a detailed picture of the photoisomerization dynamics.

Table 1: DFT and TDDFT Methodologies Applied to this compound and its Analogs

CompoundComputational MethodBasis SetInvestigated PropertiesReference
1,1'-DifluorostilbeneTDDFT (PBE0)Def2-TZVPS1 excited state nih.gov
2,2'-, 3,3'-, 4,4'-DifluorostilbeneDFT/TDDFTNot SpecifiedRotamer-specific photoisomerization, excited-state decay aip.org
Stilbene DerivativesTD-PBE0Not SpecifiedExcited-state optimized structures, absorption and emission frequencies researchgate.net
trans-Stilbene DerivativesDFT (B3LYP)6-31G*Ground-state geometries, two-photon absorption diva-portal.org

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. iastate.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are fundamental to theoretical chemistry.

Ab initio calculations at the Hartree-Fock level using the 6-31G* basis set have been performed on substituted stilbenes to rationalize their photochemical E-Z isomerization behavior. researchgate.net These calculations have been shown to agree well with the isomer compositions obtained from thermodynamic equilibrium. researchgate.net In studies of other stilbene derivatives like resveratrol, ab initio calculations have been used to confirm the planarity of the molecule and to understand structural features important for its biological activity. researchgate.net Although specific ab initio studies focusing solely on this compound are less commonly reported in the surveyed literature, the application of these methods to closely related stilbene derivatives demonstrates their utility in providing fundamental insights into the electronic ground states and structural properties of this class of compounds.

For a more accurate description of the photochemistry of difluorostilbenes, particularly the complex potential energy surfaces of their excited states, advanced multi-reference methods are often necessary. The extended multi-state multi-configuration second-order perturbation theory (XMCQDPT2) has proven to be a valuable tool in this regard.

This method has been specifically applied to study the photoisomerization of 1,1'-difluorostilbene. nih.govcsic.es XMCQDPT2 calculations, based on a state-averaged CASSCF reference, were used to investigate the S1 excited state. nih.gov These high-level calculations have been instrumental in mapping the photoisomerization pathways and understanding the dynamics of the process. For instance, in the case of stiff-stilbene, another derivative, XMCQDPT2 calculations helped to identify key stationary points and transition states on the S1 potential energy surface, rationalizing the experimental observations from transient absorption and femtosecond stimulated Raman spectroscopies. The application of XMCQDPT2 confirms the qualitative picture provided by TDDFT but can reveal quantitative discrepancies, highlighting its importance for a more precise understanding of the excited-state dynamics. mdpi.com

Ab Initio Methods for Electronic Structure and Energetics

Potential Energy Surface (PES) Mapping

The concept of a potential energy surface (PES) is central to understanding chemical reactions, as it represents the energy of a molecule as a function of its geometry. fiveable.me Mapping the PES for both the ground (S0) and first excited (S1) electronic states is crucial for elucidating the mechanisms of photoisomerization in difluorostilbenes.

The ground state (S0) potential energy surface features minima corresponding to the stable trans and cis isomers of this compound. The energy difference between these isomers and the rotational barriers connecting them are key parameters that govern their thermal stability and interconversion.

Computational studies on stilbene have shown that the energy difference between the most stable forms of the cis and trans conformers is small, in the range of 0.05 eV, which suggests that ground-state thermal conversion can occur. diva-portal.org For substituted stilbenes, ab initio calculations have been employed to determine the energy difference between the ground states of the E- and Z-isomers, which correlates well with the thermodynamically controlled isomer distribution. researchgate.net In more detailed studies on the parent stilbene molecule using XMCQDPT2, the minima and activation barriers in the ground state have been explicitly reported. mdpi.com While specific values for this compound were not detailed in the provided search results, these computational approaches are the standard for characterizing the S0 PES, including the localization of minimum energy structures and the transition states that separate them.

Table 2: Computational Findings for the Ground State (S0) of Stilbene and its Derivatives

Compound/SystemComputational MethodFindingReference
StilbeneNot SpecifiedEnergy difference between cis and trans conformers is approximately 0.05 eV. diva-portal.org
Substituted StilbenesAb initio (HF/6-31G*)Calculated energy differences between E/Z isomers agree with thermodynamic equilibrium. researchgate.net
StilbeneXMCQDPT2/cc-pVTZReported minima and activation barriers in the ground state. mdpi.com

The topography of the first excited state (S1) potential energy surface dictates the photoisomerization dynamics following light absorption. Computational studies have focused on optimizing and scanning the S1 PES of difluorostilbenes to identify the reaction pathways.

For 1,1'-difluorostilbene, detailed quantum-chemical calculations have revealed the key features of the S1 PES. csic.es The trans-to-cis (t→c) isomerization pathway is characterized by an initial Franck-Condon relaxation followed by a nearly barrierless torsion around the central ethylenic bond, leading to a perpendicular conformation (P). csic.es In contrast, the reverse cis-to-trans (c→t) pathway in n-hexane involves a small energy barrier of approximately 5 kJ/mol between the relaxed S1(cis) state and the perpendicular intermediate. csic.es

The S1 state of 1,1'-difluorostilbene has been studied using both TDDFT and XMCQDPT2 methods. nih.gov While both methods provide a similar qualitative picture, XMCQDPT2 has been used for direct optimization and scanning of the S1 PES, offering a more detailed and quantitatively reliable description of the stationary points, transition states, and conical intersections with the ground state. mdpi.com These computational explorations of the S1 surface are essential for interpreting the ultrafast dynamics observed in time-resolved spectroscopic experiments.

Table 3: Key Features of the S1 Potential Energy Surface for 1,1'-Difluorostilbene

Isomerization PathwaySolventKey Feature on S1 PESEnergy BarrierReference
trans → cisn-hexaneNearly barrierless torsion to perpendicular (P) state~0 kJ/mol csic.es
cis → transn-hexaneBarrier between relaxed S1(cis) and P state~5 kJ/mol csic.es

Identification and Analysis of Conical Intersections (S1/S0)

Conical intersections (CIs) are fundamental to understanding the rapid non-radiative decay pathways in photoexcited molecules, acting as funnels that efficiently channel the population from an upper electronic state to a lower one. In difluorostilbenes, the intersection of the first excited state (S1) and the ground state (S0) potential energy surfaces plays a crucial role in the photoisomerization process.

Theoretical studies have identified different types of S1/S0 minimum-energy conical intersections (MECIs) for stilbene derivatives. These are primarily categorized as twisted-pyramidalized and closed-ring structures. researchgate.net For 1,1'-difluorostilbene, computational investigations suggest that relaxation through closed-ring MECIs is accessible primarily from the cis isomer. Conversely, twisted-pyramidalized MECIs are generally found to be less accessible due to high energy barriers along the reaction path. researchgate.net

The topology of the S1/S0 intersection is critical in determining the outcome of the photoreaction. For instance, in stilbene, an unsymmetrical conical intersection is responsible for the branching ratio between the trans and cis isomers upon relaxation to the S0 state. researchgate.net The location and accessibility of these CIs are influenced by the substitution pattern on the stilbene core. For example, in some stilbene derivatives, the CI dominates the nonadiabatic regions of the potential energy surface, and its accessibility is a key indicator of the material's luminescent properties. ucl.ac.uk

Computational methods like the configuration-interaction-corrected Tamm-Dancoff approximation (CIC-TDA) have been developed to accurately model the dimensionality of S1/S0 conical intersections, which is often challenging for conventional electronic structure methods. chemrxiv.org These advanced techniques provide a more accurate description of the potential energy surfaces and the dynamics of nonadiabatic transitions. chemrxiv.org The study of CIs in related systems, such as 4-(N,N-dimethylamino)-4′-nitrostilbene, reveals complex networks of competing decay pathways involving both CIs and intersystem crossings, highlighting the intricate nature of photorelaxation in stilbenoids. mdpi.com

Molecular Dynamics Simulations

Dynamics of Torsional Motion and Conformational Changes

Molecular dynamics (MD) simulations provide a powerful tool to investigate the time evolution of molecular systems, offering insights into the dynamics of torsional motion and conformational changes that are central to the photoisomerization of difluorostilbenes. mdpi.com These simulations numerically integrate Newton's equations of motion for the atoms, governed by a force field that describes the potential energy of the system. mdpi.com

For stilbene and its derivatives, photoexcitation initiates a complex series of events. In the case of 1,1'-difluorostilbene, femtosecond broadband transient absorption studies, complemented by quantum-chemical calculations, have elucidated the initial steps of isomerization. researchgate.net Following optical excitation from the S0 to the S1 state in a solvent like n-hexane, the process begins with Franck-Condon relaxation, which is then followed by a nearly barrierless torsion around the ethylenic bond to a perpendicular conformation, often referred to as the phantom (P) state. researchgate.net

The dynamics of this torsional motion are significantly influenced by the solvent environment. Studies on various stilbene derivatives have shown that the rate of torsion from the initial trans or cis conformation to the perpendicular state depends on both solvent viscosity and polarity. researchgate.netaip.org For example, in 1,1'-difluorostilbene, low-frequency oscillations observed in the transient signal in nonpolar hydrocarbon solvents are suppressed in polar acetonitrile, likely due to dielectric friction. aip.org This indicates a strong coupling between the intramolecular torsional motion and the surrounding solvent molecules.

Solvent Interaction Modeling

The interaction between the solute (this compound) and the surrounding solvent molecules is a critical factor governing the dynamics of its photoisomerization. Computational modeling of these interactions is essential for a comprehensive understanding of the reaction mechanism in the condensed phase.

Various approaches are used to model solvent effects. Explicit solvent models, where individual solvent molecules are included in the simulation, provide the most detailed picture but are computationally expensive. Implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties, offer a more computationally tractable alternative. The choice of model depends on the specific aspects of the solute-solvent interaction being investigated.

Studies on stilbene derivatives have consistently shown that solvent polarity plays a significant role. For instance, in 1,1'-difluorostilbene, the relaxation from the perpendicular intermediate state back to the ground state is faster in the polar solvent acetonitrile compared to nonpolar solvents. aip.org This suggests a zwitterionic character of the perpendicular state, which is stabilized by polar environments. researchgate.net

Computational models can quantify these interactions. For example, the Onsager polarity function, which relates to the solvent's dielectric constant, has been used to correlate with the extent of excited-state symmetry breaking in related molecules, although linear correlations may not always hold, indicating the presence of other specific solute-solvent interactions like π-π or octupolar interactions. unige.ch More sophisticated models, such as the surface site interaction points (SSIP) approach, provide a quantitative description of non-covalent interactions based on specific intermolecular contacts like hydrogen bonds, allowing for the calculation of solvation energies. cam.ac.uk

Molecular dynamics simulations with explicit solvent molecules can reveal the microscopic details of how the solvent reorganizes around the solute during the photoisomerization process. This includes the dynamics of the solvent shell and the role of specific solvent-solute interactions in stabilizing or destabilizing key intermediates and transition states.

Prediction of Spectroscopic Properties

Computational Prediction of Absorption and Emission Spectra

Computational methods are invaluable for predicting and interpreting the absorption and emission spectra of molecules like this compound. frontiersin.org These predictions not only help in assigning experimental spectra but also provide insights into the electronic structure and the nature of the transitions involved.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state properties and simulating electronic spectra. frontiersin.orgscielo.br By computing the vertical excitation energies and oscillator strengths, one can generate theoretical absorption spectra. Similarly, by optimizing the geometry of the molecule in the first excited state (S1), one can calculate the emission energies to predict the fluorescence spectrum.

For 1,1'-difluorostilbene, the S1 state has been studied using TD-DFT at the PBE0/Def2-TZVP level of theory. aip.org Such calculations can predict the energies of the main absorption bands. For more complex systems, such as those involving rotational isomers (rotamers), computational methods can help to derive the individual absorption and emission spectra of each conformer. researchgate.net

The accuracy of these predictions can be enhanced by including vibrational effects, which are responsible for the broadening of spectral peaks. frontiersin.org Methods that incorporate the Franck-Condon principle and Duschinsky effects can provide more realistic, vibrationally resolved electronic spectra. frontiersin.org

Semi-empirical methods, which use parameters derived from experimental data, can also be employed for predicting spectra and are often less computationally expensive than ab initio methods. marshall.edu In some cases, semi-empirical methods like ZINDO/S have been shown to be very accurate in calculating electronic transition energies for both absorption and emission. marshall.edu

Recent advances in machine learning are also being applied to predict spectroscopic properties. Graph neural networks (GNNs) are emerging as a powerful tool for predicting absorption and emission wavelengths with high accuracy and significantly lower computational cost compared to traditional DFT methods. scielo.brchemrxiv.org

Simulation of Vibrational Frequencies and Raman Activity

Computational simulations of vibrational frequencies and Raman activity provide a powerful means to interpret experimental vibrational spectra and to understand the structural dynamics of molecules. For this compound, these simulations are crucial for assigning the vibrational modes observed in experimental Raman spectra and for tracking their changes during the photoisomerization process.

First-principles methods, such as those based on density functional theory (DFT), are commonly used to calculate the vibrational frequencies and Raman intensities of molecules. iphy.ac.cn For the ground state (S0) of 1,1'-difluorostilbene, vibrational spectra have been calculated at the MP2/cc-pVTZ level of theory. researchgate.net For the excited state (S1), methods like XMCQDPT2/cc-pVTZ have been employed. researchgate.net

The comparison of calculated Raman spectra with experimental data, such as those obtained from femtosecond stimulated Raman (FSR) spectroscopy, allows for a detailed analysis of the structural evolution of the molecule on ultrafast timescales. aip.org For 1,1'-difluorostilbene, it has been shown that the early Franck-Condon Raman spectra differ significantly from those of the quasi-stationary trans or cis S1 state, providing a window into the initial dynamics following photoexcitation. researchgate.net

The simulation of Raman spectra can be computationally demanding, especially for large systems or for materials with defects or in alloyed forms. To address this, efficient methods are being developed. aps.org These methods can construct the Raman tensor for a large system by utilizing the Raman tensors of the pristine system, making the simulation of Raman spectra for more complex systems more feasible. aps.org

Automated computational platforms are also being developed to streamline the process of simulating IR and Raman spectra for both molecular and periodic systems, utilizing methods like DFT and DFTB (Density-Functional Tight-Binding). arxiv.org These tools facilitate the calculation of vibrational frequencies, IR intensities, and Raman activities, and can generate the final spectra with appropriate broadening functions. arxiv.org

Below is a table summarizing the computational methods used in the study of this compound and related compounds.

Computational Task Method(s) Basis Set(s) Application
Excited State CalculationsTD-DFT, XMCQDPT2, RI-ADC(2), CASSCF, CASPT2, MS-NEVPT2Def2-TZVP, cc-pVTZ, SV(P)S1 state properties, photoisomerization pathways, conical intersections
Ground State CalculationsMP2, DFT (ωB97X-D)cc-pVTZ, 6-31G(d)S0 vibrational spectra, ground state minima and barriers
Molecular DynamicsClassical MD with various force fields (e.g., AMBER, CHARMM)N/ATorsional motion, conformational changes, solvent effects
Spectroscopic PredictionTD-DFT, ZINDO/S, Franck-Condon analysis, GNNsVariousAbsorption and emission spectra, oscillator strengths
Vibrational AnalysisDFT, DFPT, MP2, XMCQDPT2cc-pVTZ, variousRaman frequencies, Raman activity, IR spectra

Applications of Difluorostilbenes in Advanced Materials Science

Organic Optoelectronic Materials

The rigid, conjugated structure of the difluorostilbene core, combined with the electron-withdrawing nature of its fluorine substituents, makes it an attractive candidate for various organic optoelectronic applications. The fluorine atoms can be strategically placed to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection/transport properties and the color of emitted light.

This compound derivatives are explored as robust components in OLEDs, primarily as fluorescent emitters. The stilbene unit provides a conjugated system capable of efficient luminescence, while the difluoro substitution offers a powerful tool for tuning the emission wavelength.

Detailed Research Findings: The introduction of fluorine atoms into the stilbene core tends to increase the HOMO-LUMO gap, leading to a blue-shift in emission, which is highly desirable for developing full-color displays and white lighting solutions. univ-rennes.fr Fluorene derivatives, which share structural similarities with stilbenes, have been modified with different substituents to tune their photophysical properties for OLED applications. mdpi.com For instance, symmetrical fluorene derivatives with various end-groups have been synthesized, and their applicability in exciplex-based OLEDs has been demonstrated. mdpi.com

The design of emitter molecules often follows a donor-acceptor (D-A) architecture to facilitate intramolecular charge transfer (ICT), which can enhance emission efficiency. mdpi.comrsc.org Difluorostilbenes can act as the core π-bridge in such D-A systems. Research on stilbene-containing 1,3,4-oxadiazole compounds showed that attaching electron-withdrawing groups like fluorine resulted in strong blue fluorescence with high photoluminescence quantum yields (PLQYs) up to 0.55. tandfonline.com This highlights the potential of fluorinated stilbenes as efficient blue-light emitters. Furthermore, the development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key strategy to achieve high efficiency, and the rigid structure of this compound could be beneficial in designing new TADF emitters. rsc.org

This compound Derivative ClassObserved Photophysical PropertyPotential OLED RoleReference Finding
Stilbene-1,3,4-oxadiazolesIntense blue emission (428–486 nm), PLQY up to 0.55Blue Fluorescent EmitterThe presence of a fluoro terminal group promoted smectic A phase formation and strong fluorescence. tandfonline.com
Symmetrical Fluorene Derivatives (via ethynyl linkages)Tunable photophysical properties based on substituentsExciplex-forming EmitterApplicability in OLEDs based on exciplex emission was demonstrated. mdpi.com
General D-A LuminophoresTuning of photophysical behavior by varying donor/acceptor unitsTADF EmitterTwisted D-A structures can lead to TADF, AIE, and RTP phenomena, achieving high external quantum efficiencies. rsc.org

In the realm of organic photovoltaics, materials must possess a suitable band gap for broad solar spectrum absorption and appropriate energy levels for efficient charge separation at the donor-acceptor interface. sigmaaldrich.com Fluorination is a widely adopted strategy to modulate these properties. The introduction of fluorine atoms into the molecular backbone of either donor or acceptor materials can lower both HOMO and LUMO energy levels, which can lead to a higher open-circuit voltage (Voc), a critical parameter for device efficiency. aps.org

Detailed Research Findings: While fullerenes were historically dominant as acceptor materials, the development of non-fullerene acceptors (NFAs) has led to significant breakthroughs in power conversion efficiencies (PCEs). nih.gov Many high-performance NFAs incorporate fluorine atoms to fine-tune their electronic and morphological properties. nih.gov Difluorostilbenes, with their tunable electronic structure, represent a potential platform for designing novel NFA materials. The donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) approach is central to modern OSC material design. mdpi.commdpi.com A this compound unit could serve as a conjugated linker (π-bridge) between donor and acceptor moieties, facilitating efficient charge transfer and transport.

Furthermore, fluorinated compounds have been successfully employed as processing additives in OSCs. osti.govrsc.org These additives can optimize the morphology of the bulk heterojunction (BHJ) active layer, enhancing π-π stacking and promoting the formation of favorable nanostructures for charge transport, ultimately boosting device performance. rsc.org Although not yet widely implemented as the primary active material, the principles established with other fluorinated molecules suggest a promising avenue for the future development of this compound-based materials for OSCs.

PropertyInfluence of Fluorination (General Principle)Relevance for this compound in OSCsReference Finding
Energy Levels (HOMO/LUMO)Lowers both HOMO and LUMO levelsCan increase Voc and improve energy level alignment with donor/acceptor partners.Fluorination is a key strategy in designing modern non-fullerene acceptors. aps.orgnih.gov
Molecular PackingCan induce stronger intermolecular interactions (π-π stacking)Potentially improves charge mobility in the solid state.Fluorinated solid additives enhance intermolecular π–π stacking among acceptor molecules. rsc.org
Power Conversion Efficiency (PCE)Can lead to higher PCE through improved Voc and morphologyPotential to serve as a building block for high-efficiency donor or acceptor materials.OSCs using fluorinated NFAs have achieved PCEs approaching 20%. nih.gov

Hole-transporting materials are essential components in n-i-p structured perovskite solar cells (PSCs) and some OLEDs, responsible for efficiently extracting and transporting holes from the active layer to the anode. An ideal HTM should possess high hole mobility, appropriate HOMO level alignment with the perovskite's valence band for efficient hole extraction, and good stability. frontiersin.orgmdpi.com

Detailed Research Findings: Fluorination has emerged as a key design strategy for developing advanced, dopant-free HTMs. frontiersin.orgsciopen.com Introducing fluorine atoms can lower the HOMO energy level, which is beneficial for achieving a higher Voc in PSCs. sciopen.com Additionally, fluorination can enhance the material's stability and influence its molecular packing, which can lead to higher hole mobility. sciopen.comnih.gov For example, a hole-transporting material based on a fluorinated bithiophene core (TP-F) exhibited enhanced intermolecular packing and higher hole mobility compared to its non-fluorinated counterpart, leading to a PSC with over 24% efficiency. sciopen.com

The this compound scaffold can be functionalized with electron-donating moieties, such as triphenylamine or carbazole units, to create novel HTMs. The rigid this compound core would provide a robust conjugated pathway, while the terminal amine groups would facilitate hole transport. The fluorine atoms would serve to deepen the HOMO level and passivate defects at the perovskite/HTM interface, potentially reducing non-radiative recombination and improving device efficiency and stability. sciopen.com

HTM Design ParameterRole of this compound CoreAnticipated BenefitReference Principle
HOMO Energy LevelFluorine atoms lower the HOMO energy level.Better energy alignment with perovskite, leading to higher Voc.Fluorinated HTMs show lower HOMO levels and improved device performance. sciopen.com
Hole MobilityRigid, conjugated core can facilitate intermolecular charge hopping.Improved hole extraction and higher fill factor (FF).Quasi-planar cores and π-π stacking enhance hole mobility. nih.gov
Device StabilityFluorine's hydrophobicity can reduce moisture ingress; F atoms can passivate defects.Enhanced operational and environmental stability of the solar cell.Dopant-free HTMs improve stability; F atoms can passivate uncoordinated Pb2+ defects. frontiersin.orgsciopen.com

Development for Organic Solar Cells (OSCs)

Liquid Crystalline Systems

The unique geometry and polarity of the this compound unit have a profound impact on molecular self-assembly, making it a valuable component in the design of liquid crystals (LCs). The introduction of two fluorine atoms onto the ethene bridge of stilbene creates a significant lateral dipole moment without drastically increasing the molecule's steric bulk, a combination that is highly advantageous for creating specific liquid crystalline phases. tandfonline.comrsc.org

The type of liquid crystal phase (mesophase) and the temperature range over which it is stable are highly dependent on molecular structure. mdpi.com For calamitic (rod-like) liquid crystals, factors such as the nature of the core, the length of terminal alkyl chains, and the presence of lateral substituents are critical. researchgate.net

Compound Structure FeatureInfluence on MesophaseExample MesophaseReference Finding
trans-1,2-difluoroethene linkPromotes molecular tilting due to lateral dipole.Smectic C (SmC)The lateral dipole from the two aryl fluoro substituents is sufficiently powerful to promote molecular tilting. tandfonline.com
Terminal Fluoro GroupPolar terminal group tends to stabilize layered phases.Smectic A (SmA)Electron-withdrawing terminal groups like fluoro tended to form the smectic A phase. tandfonline.com
ortho-difluorophenyl unitLowers melting point and suppresses ordered smectic phases.Wide-range Smectic C (SmC)The ortho-difluorophenyl unit ensures a low melting point and eliminates ordered smectic phases, leaving a wide SmC phase. tandfonline.com

Ferroelectric liquid crystals (FLCs), which are based on chiral smectic C (SmC*) materials, are of great interest for fast-switching display applications. A key parameter for certain advanced driving schemes, such as the τVmin mode, is a high dielectric biaxiality (δε). tandfonline.comtandfonline.com This property relates to the difference in dielectric permittivity along the two short axes of the molecule.

Detailed Research Findings: Trans-1,2-difluorostilbenes have been identified as exceptionally promising materials for creating FLC mixtures with high dielectric biaxiality. tandfonline.comtandfonline.com The strong lateral dipole moment arising from the C-F bonds in the ethene bridge directly contributes to a high perpendicular dielectric permittivity (ε⊥), which in turn leads to a high δε. tandfonline.com

Researchers have synthesized a variety of two- and three-ring liquid crystals incorporating the trans-1,2-difluoroethene group. Many of these materials exhibit surprisingly low melting points and high SmC phase stability. tandfonline.com Crucially, they often display the ideal phase sequence for FLC host materials: Smectic C → Smectic A → Nematic → Isotropic. tandfonline.com This combination of properties—high dielectric biaxiality, chemical stability, low melting point, and a desirable phase sequence—makes this compound-based compounds excellent host materials for doping with chiral molecules to induce ferroelectricity for use in advanced electro-optical devices. tandfonline.comtandfonline.com

FLC PropertyContribution of this compound CoreApplication BenefitReference Finding
Dielectric Biaxiality (δε)The polar fluoro substituents create a high lateral dipole, leading to high perpendicular dielectric permittivity (ε⊥).Enables use in τVmin driving schemes for fast-switching displays.The polar fluoro substituents enable the generation of ferroelectric mixtures with a high dielectric biaxiality. tandfonline.comtandfonline.com
Phase SequenceThe structure promotes a stable SmC phase that transitions to SmA and then Nematic upon heating.Provides an ideal host material for creating stable SmC* phases.Materials exhibit the ideal phase sequence for ferroelectric hosts of smectic C to smectic A to nematic. tandfonline.comtandfonline.com
Chemical StabilityThe difluoro-substituted alkene linkage is more stable than a standard stilbene linkage.Improves the lifetime and reliability of the final display device.The alkenic linking group in stilbenes normally confers instability, but the difluoro-substituted analogues are stable compounds. tandfonline.com

Photostability and Isomerization Suppression in LC Applications

In the field of liquid crystals (LCs), the stability of constituent molecules under operational conditions, which often involve exposure to light, is paramount. While the stilbene moiety is a desirable component for LCs due to its rigid, rod-like structure, its unsubstituted form suffers from instability related to photo-induced E/Z (trans/cis) isomerization. The alkenic linking group in traditional stilbenes can lead to degradation and unpredictable changes in the material's properties.

The strategic substitution of hydrogen with fluorine atoms on the ethene bridge (e.g., in trans-1,2-difluorostilbenes) has proven to be an effective solution to this problem. Research has shown that difluoro-substituted analogues are notably stable compounds. tandfonline.com This enhanced stability is critical for the longevity and reliability of LC devices. The incorporation of a trans-1,2-difluoroethene linking group into two- and three-ring liquid crystals has resulted in materials with high smectic C phase stability and, in some cases, surprisingly low melting points. tandfonline.com These molecules exhibit an ideal phase sequence for ferroelectric host materials, transitioning from smectic C to smectic A to a nematic phase. tandfonline.com The polar fluorine substituents also contribute to a high dielectric biaxiality, which is important for specific display driving schemes. tandfonline.com

The general principle of using fluorination to enhance LC properties is well-established. The small size and high electronegativity of fluorine atoms can significantly influence the mesomorphic behavior, polarizability, and molecular interactions within the liquid crystal. nih.govrsc.org In the context of difluorostilbenes, this translates to a suppression of undesirable isomerization, ensuring the structural integrity and consistent performance of the liquid crystal phase.

Table 1: Phase Transition Temperatures of a this compound-Based Liquid Crystal tandfonline.com
Compound StructureTransitionTemperature (°C)
A three-ring liquid crystal with a trans-1,2-difluoroethene linkerCrystal to Smectic C79.0
Smectic C to Smectic A105.0
Smectic A to Isotropic117.0

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and π-π interactions. wikipedia.org Within this field, self-assembly—the spontaneous organization of molecules into ordered structures—is a key principle for creating complex, functional architectures from the bottom up. rug.nlnumberanalytics.com

This compound derivatives are excellent candidates for self-assembly due to their molecular structure. The presence of a rigid, planar, and π-conjugated system facilitates π-π stacking, a non-covalent interaction where aromatic rings align face-to-face or face-to-edge. ucm.es These interactions are a primary driving force in the formation of ordered, one-, two-, or three-dimensional nanostructures. ucm.esrsc.org The rigid nature of the this compound core helps to pre-organize the molecules, promoting the formation of well-defined self-assembled structures. This capability is being explored for applications in sensing and catalysis. smolecule.com The synergy of multiple non-covalent interactions, including π-π stacking, allows for precise control over the dimensionality and orientation of the resulting supramolecular assembly. rsc.org

Molecules that can predictably self-organize are termed "tectons" or molecular building blocks. iitp.ac.in Difluorostilbenes, with their defined geometry and capacity for π-π interactions, serve as effective building blocks for creating larger, functional supramolecular architectures. dntb.gov.uamdpi.com Researchers utilize these molecules to construct complex systems with tailored properties. unizar.esrsc.org For instance, the ability of this compound derivatives to form ordered assemblies is being investigated for the construction of novel materials for organic electronics and photonics. smolecule.com By designing and engineering these molecular components, it is possible to create intricate structures like pseudo-rotaxanes and other molecular devices stabilized by non-covalent forces. mdpi.com

Formation of Self-Assembled Structures through π-π Interactions

Polymeric Materials

The unique properties of the this compound unit can be imparted to macromolecules through its incorporation into polymer chains. This strategy allows for the development of advanced polymeric materials with enhanced characteristics.

This compound moieties can be integrated into polymers to create "functional polymers," where the specific unit provides a desired property or capability. mdpi.comcmu.edu A notable example is the synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs), a class of conjugated polymers used in luminescent and photovoltaic applications. mdpi.commdpi.com The difluorovinylene unit can be incorporated into the PPV backbone using polymerization techniques such as the Stille cross-coupling reaction or the Gilch reaction. mdpi.commdpi.com Similarly, monomers containing a 1,2-difluoro-1,2-bis(thienyl)ethene core have been synthesized and used to create novel conjugated polythiophenes via oxidative polymerization. researchgate.net The resulting polymers exhibit highly structured properties, including higher mean conjugation lengths compared to their non-silylated monomer counterparts. researchgate.net

A significant advantage of incorporating fluorine into organic materials is the enhancement of thermal and chemical stability. smolecule.com This is fundamentally due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. 20.210.105 In polymers like PPVs, the vinylene double bonds are often susceptible to photodegradation. mdpi.com Replacing the C-H bonds on these vulnerable sites with stronger C-F bonds, thereby creating a difluorovinylene unit, can substantially increase the polymer's stability against thermal and chemical degradation. mdpi.com This chemical modification improves the material's durability and operational lifetime, which is a critical factor for commercial applications in optoelectronic devices. mdpi.com The principle of fluorination enhancing stability is a key strategy in designing robust organic materials for demanding applications. 20.210.105dtic.mil

Table 2: Comparison of Bond Dissociation Energies (BDE) in Ethane and Fluorinated Ethane Models 20.210.105
BondModel CompoundBDE (kJ mol⁻¹)
C-CEthane (H₃C-CH₃)~377
C-CPerfluoroethane (F₃C-CF₃)~412

Mechanistic Investigations of Chemical Reactions Involving Difluorostilbenes Excluding Photoreactions

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, initiated by the attack of an electrophile on the electron-rich C=C double bond. doubtnut.comresearchgate.net The reaction typically proceeds through a two-step mechanism involving the formation of a cationic intermediate, which is then attacked by a nucleophile. doubtnut.commsu.edu

The outcome of electrophilic additions to unsymmetrical alkenes is governed by regioselectivity, which dictates the orientation of the adding species. libretexts.orglabster.commasterorganicchemistry.com Stereoselectivity, on the other hand, concerns the spatial arrangement of the newly formed bonds.

Quantum-chemical investigations into the electrophilic bromination of substituted stilbenes reveal that the stability of the intermediate can shift between a bridged bromonium ion and a classical open-chain carbocation. researchgate.net Stilbenes with electron-withdrawing substituents, such as fluorine, tend to favor the formation of the bridged bromonium ion intermediate. researchgate.net

The introduction of fluorine atoms into the stilbene scaffold has a profound impact on its reactivity towards electrophiles. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). encyclopedia.pubnih.gov This effect significantly reduces the electron density of the C=C double bond, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to its non-fluorinated counterpart. numberanalytics.com

Table 1: Factors Influencing Electrophilic Addition to Difluorostilbenes

Factor Influence on Reaction Mechanism
Intermediate Stability Electron-withdrawing fluorine substituents favor the formation of bridged halonium ion intermediates over open carbocations in halogenation reactions. researchgate.net
Stereochemistry The formation of a cyclic halonium ion intermediate leads to stereoselective anti-addition of halogens (e.g., Br₂, Cl₂). libretexts.orglibretexts.org

| Reactivity | The strong inductive electron-withdrawing effect of fluorine atoms deactivates the C=C double bond, reducing its nucleophilicity and slowing the rate of electrophilic attack. numberanalytics.comlibretexts.org |

Regioselectivity and Stereoselectivity

Polymerization Processes

Polymerization is a process where monomer molecules react together to form long polymer chains or networks. libretexts.org Difluorostilbenes, with their alkene functionality, can act as monomers or comonomers in the synthesis of macromolecules.

While the steric hindrance from the two phenyl groups can make homopolymerization of stilbene derivatives challenging, they can be effectively incorporated into polymer chains through copolymerization. wikipedia.org Copolymerization involves the polymerization of two or more different monomer species. wikipedia.orgmdpi.com 4,4'-Difluorostilbene, for example, can participate in polymerization reactions. smolecule.com

By incorporating difluorostilbene units into a polymer backbone, specific properties can be imparted to the final material. The rigid, planar structure of the stilbene core can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the presence of fluorine atoms and the conjugated π-system can confer unique optical and electronic properties, making such copolymers potential candidates for materials in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.com

To synthesize polymers with well-defined architectures, molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed. tcichemicals.comiupac.orgnih.gov These methods, also known as reversible-deactivation radical polymerizations, minimize irreversible termination reactions that are common in conventional free radical polymerization. tcichemicals.com The primary CRP techniques applicable to vinyl monomers like this compound derivatives include:

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a dithioester or similar compound as a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with complex architectures. sigmaaldrich.comsigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP): This technique utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the polymerization process. sigmaaldrich.com

These strategies offer precise control over the polymerization of fluorinated monomers, enabling the design of advanced materials with tailored properties. reseau-fluor.fr

Table 2: Controlled Radical Polymerization (CRP) Techniques

Technique Mediating Agent Key Features
ATRP Transition Metal Catalyst (e.g., Cu/Ligand) Robust for a wide range of vinyl monomers; sensitive to oxygen. sigmaaldrich.com
RAFT Dithioester-based Chain Transfer Agent Tolerant to a wide variety of functional groups and solvents; can require post-polymerization removal of color/odor. sigmaaldrich.comsigmaaldrich.com

| NMP | Stable Nitroxide Radical (e.g., TEMPO) | Thermally initiated, metal-free system; typically limited to styrenic and acrylic monomers. sigmaaldrich.com |

Participation in Macromolecule Formation

Oxidation Reactions and Pathways

The carbon-carbon double bond in difluorostilbenes is susceptible to oxidation by various reagents. A prominent oxidation pathway is epoxidation, which converts the alkene into a three-membered cyclic ether known as an epoxide. nih.gov

The epoxidation of fluorine-containing stilbenes is a known transformation, leading to products such as trans-α,β-difluorostilbene oxide. researchgate.net This reaction is commonly carried out using peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA). orientjchem.org The mechanism is generally accepted to be a concerted process, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step. nih.govorientjchem.org This means that a trans-alkene will yield a trans-epoxide, and a cis-alkene will yield a cis-epoxide.

Other oxidizing agents, such as Oxone (a potassium peroxymonosulfate salt), can also be used for epoxidation. orientjchem.org The resulting this compound oxides are valuable intermediates in organic synthesis due to the reactivity of the strained epoxide ring, which can be opened by various nucleophiles to introduce new functional groups.

Selective Oxidation of Stilbene Moiety

The selective oxidation of the stilbene moiety in difluorostilbenes targets the carbon-carbon double bond to form epoxide derivatives, also known as oxo derivatives or oxides. mathnet.ru Research has focused on the synthesis and subsequent reactions of these oxidized products. The oxidation of trans-α,β-difluorostilbene has been accomplished, leading to the formation of trans-α,β-difluorostilbene oxide. researchgate.net This transformation represents a key method for functionalizing the olefinic core of the this compound structure. While various methods exist for the oxidation of stilbenes in general, such as using an iodine-water system under air, specific mechanistic studies detailing the selective oxidation of the difluorinated analogs are less common. rsc.org The presence of fluorine atoms on the double bond influences its electronic properties and reactivity towards oxidizing agents, making the selective synthesis of the corresponding epoxide a significant chemical challenge.

Formation of Oxidative Products

The primary oxidative product resulting from the selective oxidation of trans-α,β-difluorostilbene is its corresponding epoxide, trans-α,β-difluorostilbene oxide. researchgate.net The formation of this product involves the addition of a single oxygen atom across the C=C double bond, creating a three-membered oxirane ring. The synthesis of such arylpolyfluoroolefin oxides has been a subject of specific studies, which also investigate the subsequent reactivity of these strained heterocyclic compounds. researchgate.net

In a different context, the deselenation of cis-4,4′-difluorostilbene in the presence of PhSeH can proceed via a meso-epoxide intermediate, which undergoes ring-opening to yield the deselenated product. mdpi.com This reaction highlights the role of epoxide-like structures as transient intermediates in reactions involving this compound derivatives.

Below is a table summarizing the reported oxidative product of this compound.

ReactantOxidative ProductReference
trans-α,β-Difluorostilbenetrans-α,β-Difluorostilbene Oxide researchgate.net
cis-4,4′-Difluorostilbenemeso-epoxide (intermediate) mdpi.com

Difluorocarbene Chemistry

Reactions with Difluorocarbene and Cycloaddition Products

The reaction of this compound isomers with difluorocarbene (:CF₂) leads to [2+1] cycloaddition products. Difluorocarbene, a reactive intermediate, adds across the central double bond of the stilbene to form a cyclopropane ring. researchgate.net The carbene is often generated from a precursor, such as a Seyferth reagent (PhHgCF₃). researchgate.net

The reaction of trans-1,2-difluorostilbene with difluorocarbene yields trans-1,2-diphenyl-perfluorocyclopropane as the exclusive isolable product. researchgate.net More notably, the reaction of cis-difluorostilbene with difluorocarbene also produces the same trans-cycloadduct as the only isolable product, which is an unexpected stereochemical outcome. researchgate.netcolab.ws

The table below summarizes the cycloaddition reactions of this compound isomers with difluorocarbene.

This compound IsomerDifluorocarbene SourceCycloaddition ProductYieldReference
trans-1,2-DifluorostilbenePhHgCF₃trans-1,2-Diphenyl-perfluorocyclopropaneNot specified researchgate.net
cis-DifluorostilbenePhHgCF₃trans-1,2-Diphenyl-perfluorocyclopropaneNot specified researchgate.netcolab.ws

Mechanistic Aspects of Carbene Transfer

The transfer of difluorocarbene to an alkene is a fundamental process in organofluorine chemistry. cas.cn Difluorocarbene is typically generated in situ from various precursors, such as halodifluoromethanes, trimethylsilyl-based reagents (TMSCF₃), or organometallic compounds like phenyl(trifluoromethyl)mercury (PhHgCF₃). researchgate.netbeilstein-journals.orgcas.cn In its singlet ground state, difluorocarbene is a moderately electrophilic species. cas.cn

The mechanism of its addition to alkenes often follows the Skell rule, which predicts a stereospecific cycloaddition for singlet carbenes. researchgate.net This is observed in the reaction of difluorocarbene with trans-stilbene and trans-1,2-difluorostilbene, where the stereochemistry of the starting alkene is retained in the cyclopropane product. researchgate.net

However, the reaction with cis-difluorostilbene presents a mechanistic anomaly. The formation of the trans-cycloadduct from the cis-alkene indicates that the reaction is not a simple, concerted stereospecific cycloaddition. researchgate.netcolab.ws A proposed mechanistic pathway to explain this observation involves the initial, likely reversible, formation of the strained cis-cycloadduct. This intermediate then undergoes a homolytic cleavage of the highly activated cyclopropane C-C bond that is vicinal to the CF₂ group. This cleavage allows for rotation around the C-C single bond, leading to a more stable diradical intermediate, which subsequently undergoes ring closure to form the thermodynamically favored trans-1,2-diphenyl-perfluorocyclopropane. researchgate.net This pathway highlights how extreme steric strain in the initial product can open up alternative, non-concerted mechanistic routes.

Structure-activity Relationship Sar Studies for Mechanistic Insights

Positional Isomerism and Fluorine Location Effects

The location of the fluorine atoms on the stilbene backbone significantly alters the molecule's physicochemical properties. This is due to the distinct electronic and steric environments created by placing fluorine at different positions on the phenyl rings.

The photoisomerization dynamics of difluorostilbene isomers, specifically the 2,2'-, 3,3'-, and 4,4'- substituted variants, reveal the profound impact of fluorine's position. acs.org Studies using transient absorption and femtosecond stimulated Raman spectroscopy show that these isomers exhibit distinct conformational and photophysical behaviors. acs.org

4,4'-difluorostilbene (F4) is characterized by a single, stable conformation. acs.org In contrast, 2,2'-difluorostilbene (F2) and 3,3'-difluorostilbene (F3) possess multiple rotational isomers (rotamers). acs.org This difference in conformational complexity is directly reflected in their photoisomerization kinetics. The decay of the excited state for F4 follows a single exponential path, indicative of a single species, whereas F2 and F3 show biexponential decay, corresponding to at least two distinct rotamers with different excited-state lifetimes. acs.org

The differing number of rotamers and their relative abundance, which can be estimated theoretically, accounts for the complex decay kinetics observed for the 2,2'- and 3,3'- isomers. acs.org The rigid, rod-like structure of 4,4'-difluorostilbene makes it a candidate for liquid crystal materials. smolecule.com

Photoisomerization Decay Times of this compound Isomers in n-hexane acs.org
IsomerDecay Component 1 (τ₁)Abundance (%)Decay Component 2 (τ₂)Abundance (%)Number of Conformations
2,2'-Difluorostilbene (F2)357 ps83%62 ps17%Multiple (3 rotamers)
3,3'-Difluorostilbene (F3)222 ps57%81 ps43%Multiple (2 distinct rotamers observed)
4,4'-Difluorostilbene (F4)172 ps100%N/AN/ASingle

Fluorine's unique properties make it a powerful tool for modifying molecular behavior. Its high electronegativity (4.0 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond are key factors. encyclopedia.pub The C-F bond is the strongest in organic chemistry, which enhances metabolic stability. nih.gov

Electronic Effects: The primary electronic influence of fluorine is its strong inductive electron-withdrawing effect. encyclopedia.pubnih.gov This effect can increase the acidity of nearby protons and alter the electron density across the molecule. encyclopedia.pub The position of the fluorine atom matters significantly; the inductive and mesomeric (resonance) effects differ between the meta and para positions. nih.gov For instance, placing a fluorine atom at the para-position of a phenyl ring can deactivate other positions on the ring towards metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's retention time and effectiveness. encyclopedia.pubnih.gov

Steric Effects: While fluorine is relatively small (similar in size to a hydrogen atom), its substitution can still introduce steric hindrance. This can influence the rate of chemical reactions by physically blocking access to a reaction center. acs.org The interplay between steric hindrance and electronic effects is crucial; in some systems, steric effects may dominate, while in others, electronic effects are paramount. acs.org For example, in nucleophilic substitution reactions, increasing methyl substitution near a heteroatom raises the reaction barrier due to steric hindrance. acs.org

Comparison of 1,1'-, 2,2'-, 3,3'-, and 4,4'-Difluorostilbene Isomers

Impact of Additional Substituents on Molecular Behavior

The introduction of other chemical groups onto the this compound framework allows for further tuning of its properties. The nature of these additional substituents—whether they are alkyl, aryl, or contain heteroatoms—can lead to significant changes in the molecule's physical and electronic characteristics. rsc.org

Alkyl and aryl groups are commonly used to modify molecular structure and function.

Alkyl Groups: The addition of alkyl groups can influence molecular packing and light-emission properties. rsc.org An increase in alkyl chain length can affect physical properties like viscosity and thermal stability. beilstein-journals.org In some molecular systems, increasing the steric bulk of alkyl substituents (e.g., from methyl to tert-butyl) can counterintuitively lead to greater stability in dimers. researchgate.net This stabilization arises from London dispersion forces, where larger, more polarizable alkyl groups increase attractive intramolecular interactions. researchgate.net

Aryl Groups: Substituting additional aryl rings allows for the introduction of a wide range of electronic effects. Electron-donating or electron-withdrawing groups on these appended aryl rings can modulate the electronic properties of the entire this compound system. beilstein-journals.org This "push-pull" electronic effect is a common strategy for tuning the optical and electronic properties of conjugated molecules. rsc.org The orientation of these groups also plays a role; when a benzene ring has two substituents, their individual directing effects can either reinforce or oppose each other, influencing the outcome of further substitution reactions. altervista.org

In systems with a backbone similar to stilbene, heteroatom substitution can "gate" electronic effects like quantum interference. nih.gov For example, inserting a nitrogen atom into a meta-phenylene ethylene oligomer core can dramatically change its electrical conductance. If the nitrogen is placed in a position that maintains the destructive quantum interference pattern, the conductance remains low; however, if its position alleviates this interference, the conductance becomes high. nih.gov This demonstrates that the precise placement of the heteroatom is critical. nih.gov Similarly, replacing a para-methoxy group on a hole transport material with methylsulfanyl (containing sulfur) or N,N-dimethylamino (containing nitrogen) groups significantly impacts charge-transport properties and the efficiency of solar cell devices. rsc.org

Alkyl and Aryl Group Effects

Conformational Flexibility and Rigidity in SAR

As seen with this compound isomers, molecular flexibility has a direct impact on photophysical properties. The presence of multiple rotamers in 2,2'- and 3,3'-difluorostilbene leads to more complex behavior compared to the more rigid 4,4'-difluorostilbene. acs.org This rigidity is not always a disadvantage; the well-defined, rod-like shape of 4,4'-difluorostilbene is a desirable characteristic for applications in liquid crystals. smolecule.com

In a biological context, conformational flexibility can be essential. For instance, the activity of some enzymes relies on the dynamic movement of different parts of the protein, allowing it to bind to substrates or be regulated. nih.gov Conversely, in other cases, rigidity is favored. The use of rigid alkyl groups like adamantyl or tert-butyl can be crucial for creating stable, organized molecular structures by minimizing unfavorable entropy contributions that arise from more flexible substituents. researchgate.net Ultimately, the optimal degree of flexibility or rigidity is highly dependent on the specific application or biological target.

Relationship between Molecular Conformation and Photophysical Properties

The photophysical properties of stilbene derivatives, including difluorostilbenes, are intrinsically linked to their molecular conformation. The substitution of hydrogen with fluorine atoms can significantly alter the electronic landscape and steric environment of the stilbene backbone, thereby influencing the dynamics of the excited states.

The photoisomerization of stilbenes, the light-induced conversion between cis (Z) and trans (E) isomers, is a key process governed by molecular conformation. Studies on 1,1'-difluorostilbene using femtosecond broadband transient absorption and stimulated Raman spectroscopy have detailed this process. aip.org Upon photoexcitation, the molecule undergoes a torsional motion around the central ethylenic bond, moving from a planar or near-planar Franck-Condon region to a perpendicular conformation, which serves as a critical intermediate in both the trans-to-cis and cis-to-trans isomerization pathways. aip.org The dynamics of this process, including the rates of torsion and relaxation, are sensitive to the solvent's polarity and viscosity. aip.org For instance, in polar solvents like acetonitrile, the isomerization of trans-stilbene is significantly faster than in nonpolar solvents like n-hexane, which is attributed to the stabilization of a polar, twisted intermediate state. acs.org

Heavy and symmetric fluorination can induce even more profound changes. In molecules like trans-2,3,5,6,2',3',5',6'-octofluorostilbene and trans-2,3,4,5,6,2',3',4',5',6'-decafluorostilbene, the extensive fluorination alters the ordering of the frontier molecular orbitals. acs.org This leads to the formation of a symmetry-broken, zwitterionic S1 excited state near the planar Franck-Condon region, an effect known as "sudden polarization". acs.org This is a departure from the behavior of unsubstituted stilbene, where such polarization primarily occurs at the 90°-twisted geometry. acs.org

The table below summarizes key photophysical data for various fluorinated stilbenes and related compounds, illustrating the impact of fluorination and conformation on their excited-state dynamics.

Compound/SystemSolventKey Photophysical ProcessCharacteristic Times / RatesCitation(s)
1,1'-difluorostilbene (trans)n-hexaneTorsion to perpendicular state (P)~0.3 ps aip.org
1,1'-difluorostilbene (cis)n-hexaneTorsion to perpendicular state (P)~0.7 ps aip.org
trans-Stilbene n-hexaneS1 lifetime (isomerization)84 ps acs.org
trans-Stilbene AcetonitrileS1 lifetime (isomerization)40 ps acs.org
cF2356 (cis-octofluorostilbene)n-hexaneDecay of perpendicular state (P)3 ps acs.org
Fluorinated Oligophenylenevinylene n-hexaneExcited-state decayτ1 = 381 ps, τ2 = 1281 ps acs.org
Fluorinated Oligophenylenevinylene AcetonitrileExcited-state decayτ1 = 27 ps, τ2 = 2974 ps acs.org

Correlation between Structure and Material Performance Characteristics

The specific arrangement of atoms in this compound derivatives is a determining factor for their performance in advanced materials, including those for nonlinear optics, liquid crystals, and organic electronics. The strategic placement of fluorine atoms can enhance thermal and chemical stability, tune electronic properties, and direct the self-assembly of molecules in the solid state. mdpi.com

In the field of nonlinear optics (NLO), fluorinated stilbenes have shown significant promise. Push-pull stilbenes, which have electron-donating and electron-accepting groups at opposite ends of the molecule, can exhibit large second-order optical nonlinearities. Fluorination can enhance these properties. For example, fluorinated bridged push-pull stilbenes have been synthesized for use in Langmuir-Blodgett films to achieve second harmonic generation (SHG), a process that converts incoming laser light to light at double the frequency. rsc.org Similarly, a novel stilbene-containing fluorinated polyimide demonstrated a large second-order NLO coefficient (d₃₃ = 35.4 pm/V) and significant photoinduced birefringence, making it suitable for applications in optical data storage and processing. researchgate.net

The introduction of fluorine can also induce or modify liquid crystalline behavior. The compound 1,2-trans-di(4'-propylphenyl)-1',2'-difluoroethene, a this compound derivative, is a monotropic nematic liquid crystal. researchgate.net In another example, fluorinated oligophenylenevinylenes substituted with long alkoxy chains were found to exhibit liquid crystalline phases. acs.org This behavior is attributed to the combination of the rigid core, the flexible side chains, and the intermolecular interactions promoted by fluorine, such as C–F···H–C hydrogen bonds. acs.orgmdpi.com These interactions can influence molecular packing, which is critical for charge transport in organic semiconductors. mdpi.com

The table below correlates structural features of fluorinated stilbenes and related compounds with their observed material properties.

Compound ClassStructural Feature(s)Material Property / PerformanceApplication AreaCitation(s)
Fluorinated Bridged Stilbenes Push-pull electronic structureSecond Harmonic Generation (SHG)Nonlinear Optics rsc.org
Stilbene-Containing Fluorinated Polyimide Fluorinated stilbene chromophore in polymerLarge second-order nonlinearity (d₃₃), photoinduced birefringenceNonlinear Optics, Data Storage researchgate.net
Difluoro-dipropyl-stilbene Difluoro-substituted ethylene bridge, propyl end groupsNematic liquid crystal phaseLiquid Crystal Displays researchgate.net
Fluorinated Oligophenylenevinylenes Fluorine substitution, long alkoxy chainsLiquid crystalline behavior, intense solid-state emissionOrganic Electronics, Displays acs.org
Fluorinated Tolanes Fluorine at ortho/para positionsHigh solid-state photoluminescence efficiency due to rigid packingOrganic Light-Emitting Diodes (OLEDs) mdpi.com

Analytical Methodologies for Difluorostilbene Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of difluorostilbene, enabling the separation of the target compound from impurities and the resolution of its geometric isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most pertinent techniques.

High-performance liquid chromatography is a cornerstone technique for assessing the purity of this compound and for separating its E (trans) and Z (cis) isomers. mdpi.com The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common modality for stilbene derivatives. researchgate.netzenodo.orgpensoft.net In this setup, a non-polar stationary phase, typically a C18-modified silica, is used with a polar mobile phase, often a mixture of water with acetonitrile or methanol. zenodo.orgpensoft.net The geometric isomers of this compound, due to their different shapes and dipole moments, exhibit distinct interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification. dergipark.org.trresearchgate.nethelsinki.fi The E-isomer is generally more stable and often elutes at a different time than the less stable Z-isomer. Detection is typically accomplished using a photodiode array (PDA) or UV-Vis detector, which measures the absorbance at wavelengths corresponding to the electronic transitions of the stilbene core (e.g., ~300-320 nm). oeno-one.eu

Table 1: Representative HPLC Conditions for Stilbene Derivative Analysis

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides a non-polar stationary phase for effective separation of stilbenoids. oeno-one.eunih.gov
Mobile PhaseGradient of Acetonitrile and Water (both with 0.1% Formic Acid)The changing solvent polarity allows for the elution of compounds with varying polarities. oeno-one.eu
Flow Rate0.2 - 1.0 mL/minControls the speed of the separation and influences resolution.
DetectionDiode Array Detector (DAD) or UV-Vis (e.g., 306 nm)Quantifies the analytes based on their characteristic UV absorbance. oeno-one.eu
Injection Volume2 - 20 µLThe amount of sample introduced into the system for analysis. oeno-one.eu

Gas chromatography is a powerful technique for separating volatile compounds. researchgate.net However, difluorostilbenes, like other stilbenoids such as resveratrol, are not inherently volatile enough for direct GC analysis due to their molecular weight and potential for polar functional groups. chrom-china.comajevonline.org To overcome this limitation, chemical derivatization is required to convert them into more volatile and thermally stable forms. sigmaaldrich.comgreyhoundchrom.com

Silylation is the most prevalent derivatization strategy for compounds containing hydroxyl groups, and it is readily applied to hydroxylated stilbene analogues. mdpi.comresearchgate.net This process involves replacing the active hydrogen of a hydroxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.comcolostate.edu The resulting TMS-ether is significantly more volatile and less polar, making it suitable for GC analysis. sigmaaldrich.com The derivatized sample is then introduced into the GC, where it is vaporized and separated on a capillary column before being detected, often by a mass spectrometer (GC-MS). ajevonline.orgchromatographyonline.com

Table 2: Common Silylating Agents for GC Derivatization

ReagentAbbreviationKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silyl donor that reacts effectively with hydroxyl groups. Often used with a catalyst like TMCS. ajevonline.orgoup.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA highly versatile and potent silylating agent, known for producing clean reactions and volatile byproducts. sigmaaldrich.com
TrimethylchlorosilaneTMCSFrequently used as a catalyst in conjunction with BSTFA or MSTFA to enhance the reactivity of the silylating agent. sigmaaldrich.comoup.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the determination of a compound's exact mass, which is the monoisotopic mass calculated from the most abundant isotopes of its constituent elements. missouri.edu

By comparing the experimentally measured exact mass to the theoretical exact mass, a unique elemental formula can be confidently assigned. sigmaaldrich.com This capability is crucial for distinguishing this compound (C₁₄H₁₀F₂) from other molecules that might have the same nominal (integer) mass but a different elemental composition. This level of accuracy provides definitive confirmation of the compound's identity following synthesis or isolation. acs.orgnih.gov

Table 3: Nominal vs. Exact Mass for (E)-4,4'-Difluorostilbene (C₁₄H₁₀F₂)

ParameterValueDescription
Nominal Mass216 DaThe mass calculated using the integer mass of the most common isotope of each element (C=12, H=1, F=19).
Theoretical Exact Mass216.07504 DaThe monoisotopic mass calculated using the exact masses of the most abundant isotopes (¹²C=12.00000, ¹H=1.00783, ¹⁹F=18.99840). missouri.edusisweb.com
SignificanceHRMS can measure the mass with sufficient accuracy (typically <5 ppm error) to confirm the elemental formula C₁₄H₁₀F₂ and rule out other possibilities. rsc.org

The coupling of liquid chromatography with a Quadrupole Time-of-Flight (QTOF) mass spectrometer creates a powerful analytical system (LC-QTOF-MS) for analyzing complex mixtures. oeno-one.euresearchgate.net This technique is ideal for identifying this compound in a crude reaction mixture or detecting related stilbenoid compounds in natural product extracts. ekb.egnih.govnih.gov

The LC system first separates the components of the mixture, after which they are ionized and enter the QTOF mass spectrometer. The QTOF analyzer provides both high-resolution mass measurements for accurate formula determination and the ability to perform tandem mass spectrometry (MS/MS). researchgate.net In MS/MS, a specific ion (such as the molecular ion of this compound) is selected, fragmented, and its fragment ions are analyzed. The resulting fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides detailed information about the arrangement of atoms within the crystal lattice. redalyc.org

For this compound, a successful crystallographic analysis provides unequivocal proof of its molecular structure. royalsocietypublishing.org It can confirm the connectivity of atoms, provide precise bond lengths and angles, and, most importantly, unambiguously determine the stereochemistry of the double bond as either E or Z. Furthermore, the analysis reveals how the molecules pack together in the crystal, including any intermolecular interactions such as hydrogen bonds or π–π stacking. mdpi.comresearchgate.net While obtaining a crystal suitable for analysis can be challenging, the resulting structural data is considered the gold standard for characterization. nih.gov

Table 4: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

ParameterExample DataInformation Provided
Chemical FormulaC₁₄H₁₀F₂The elemental composition of the molecule in the crystal.
Crystal SystemTriclinicThe classification of the crystal lattice based on its symmetry. mdpi.comresearchgate.net
Space GroupP-1Describes the symmetry elements present within the unit cell. mdpi.comresearchgate.net
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the basic repeating unit of the crystal lattice. mdpi.com
Atomic Coordinates(x, y, z) for each atomThe precise position of every atom in the molecule, defining its 3D structure.

Future Directions and Emerging Research Avenues

Advanced Computational Modeling for Novel Difluorostilbene Design

The future of designing bespoke this compound molecules lies heavily in the synergy between theoretical predictions and experimental validation. Advanced computational methods are becoming indispensable for accelerating the discovery of new derivatives with tailored properties. numberanalytics.com

Researchers are employing techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the behavior of difluorostilbenes. science.govscience.gov These quantum-chemical calculations allow for the prediction of key characteristics such as absorption and emission spectra, oscillator strengths, and the potential energy surfaces of electronically excited states. aip.orgphotobiology.info This theoretical groundwork is crucial for understanding the intricate pathways of photoisomerization, a hallmark of the stilbene family. aip.orgphotobiology.info

Future efforts will focus on developing more accurate computational models to predict how different substitution patterns and positions of the fluorine atoms affect the molecule's photophysical properties. For instance, calculations can help elucidate the differences in photoisomerization mechanisms between various isomers, such as 2,2'-, 3,3'-, and 4,4'-difluorostilbene. science.gov By simulating the dynamics following photoexcitation, scientists can gain insights into the formation and lifetimes of transient species, such as the perpendicular intermediate state (P), which is critical to the cis-trans isomerization process. aip.org This predictive power enables the in silico design of novel difluorostilbenes optimized for specific applications, such as molecular switches with high quantum yields or fluorescent probes with specific emission wavelengths, significantly reducing the time and cost associated with experimental screening. numberanalytics.com

Table 1: Computational Methods in this compound Research

Computational MethodPrimary ApplicationKey Insights ProvidedRelevant Isomers Studied
Density Functional Theory (DFT)Calculation of ground-state properties and reaction pathways.Optimized molecular geometries, vibrational frequencies, reaction barriers. science.gov1,1'-difluorostilbene, 2,2'-difluorostilbene
Time-Dependent DFT (TD-DFT)Simulation of excited-state properties and electronic spectra.Vertical absorption energies, oscillator strengths, excited-state absorption (ESA) spectra. science.govaip.org1,1'-difluorostilbene, 4,4'-difluorostilbene
Rice-Ramsperger-Kassel-Marcus (RRKM) TheoryModeling of unimolecular reaction rates.Isomerization rate dependence on temperature and energy. aip.orgGeneral Stilbene Derivatives
Ab Initio Molecular DynamicsSimulating the real-time evolution of the molecule after photoexcitation.Torsion-inversion mechanisms, solvent effects on isomerization pathways. science.govAzobenzene (as a model system)

Integration of Difluorostilbenes in Multifunctional Materials

The rigid, photoresponsive structure of difluorostilbenes makes them exceptional building blocks for a new generation of multifunctional materials. The incorporation of fluorine atoms can enhance thermal and chemical stability, making these materials more robust for various applications.

Emerging research focuses on incorporating this compound units into polymer backbones or as pendant groups. researchgate.netbeilstein-journals.org Such polymers could exhibit photoresponsive behaviors, for example, changing their shape or solubility upon irradiation with specific wavelengths of light. This opens avenues for creating light-orchestrated macromolecular "accordions" or other smart materials for applications in soft robotics and actuators. researchgate.netfau.eu

In the field of optoelectronics, this compound derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and other devices. researchgate.netelprocus.com Their defined rod-like structure is also desirable for the development of novel liquid crystals (LCs). researchgate.net The fluorine substituents can influence the mesomorphic behavior (the formation of LC phases), potentially leading to materials for advanced display technologies. researchgate.net Furthermore, the ability of this compound molecules to self-assemble via π-π stacking interactions is being explored for the construction of supramolecular architectures with unique catalytic or sensing capabilities.

Table 2: Potential Applications of this compound-Containing Materials

Material TypeKey Property from this compoundPotential ApplicationReference Concept
Photoresponsive PolymersReversible cis-trans photoisomerization.Actuators, smart textiles, controlled drug release systems. researchgate.netLight-induced conformational changes in the polymer chain.
Liquid Crystals (LCs)Rigid, rod-like molecular structure.Advanced display technologies, optical switches. researchgate.netFluorine substitution influences mesophase behavior.
Organic SemiconductorsConjugated π-system and enhanced stability.Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs). mdpi.commdpi.comUse as hole-transporting or emissive layer components.
Supramolecular Assembliesπ-π stacking and self-assembly capabilities.Molecular sensing, nanoscale catalysis, information storage. fau.euFormation of ordered structures with emergent properties.

Exploration of New Catalytic Applications and Reaction Pathways

While difluorostilbenes are more often the target of synthesis rather than catalysts themselves, future research is set to explore their potential roles in catalytic systems and to discover novel reaction pathways for their synthesis and modification.

The development of new synthetic routes to access difluorostilbenes is an active area of research. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for the stereospecific synthesis of both (E)- and (Z)-1,2-difluorostilbenes. researchgate.netbeilstein-journals.org Future work will likely focus on expanding the scope of these reactions, using more readily available starting materials and developing more robust palladium or other transition-metal catalysts. acs.org Organocatalytic methods, which avoid the use of metals, are also an emerging frontier. acs.org

Furthermore, exploring reaction pathways that use difluorostilbenes as synthons is a promising direction. The electron-withdrawing nature of the fluorine atoms and the reactivity of the double bond could be harnessed in cycloadditions, polymerizations, or other transformations to build complex molecular architectures. There is also potential to incorporate the this compound motif into larger ligand frameworks for transition-metal catalysis, where its electronic properties and photo-switchability could be used to modulate the activity of a catalytic center.

Table 3: Key Reaction Pathways Involving Difluorostilbenes

Reaction TypePurposeDescriptionExample
Suzuki-Miyaura CouplingSynthesisA palladium-catalyzed cross-coupling of a boronic acid with a haloalkene. researchgate.netbeilstein-journals.orgReaction of a difluorostyrene with an arylboronic acid. researchgate.net
Cross-Metathesis (CM)SynthesisA reaction between two different alkenes, catalyzed by transition-metal complexes, to form new alkenes. beilstein-journals.orgSequential CM and Suzuki coupling to prepare Z-stilbene derivatives. beilstein-journals.org
Photochemical Cyclization (Mallory Reaction)TransformationAn oxidative photocyclization of a cis-stilbene to a phenanthrene, often catalyzed by iodine. mdpi.comConversion of a this compound to a difluorophenanthrene.
Nucleophilic SubstitutionTransformationReaction of gem-difluoroalkenes with nucleophiles, potentially catalyzed by an organocatalyst. acs.orgReaction with ketene silyl acetals. acs.org

Development of Mechanistic Probes Based on this compound Photochemistry

The well-defined photochemistry of difluorostilbenes makes them ideal candidates for development as mechanistic probes. nih.gov Their photoisomerization from a trans to a cis isomer (and back) can be triggered by light, and this process is sensitive to the local environment, making them effective reporters on molecular-level phenomena. aip.orgresearchgate.net

Ultrafast spectroscopic techniques, such as broadband transient absorption (TA) and femtosecond stimulated Raman (FSR) spectroscopy, are used to follow the photoisomerization in real-time. science.govaip.org These studies provide detailed information on the reaction coordinates, identifying short-lived intermediates and measuring the rates of torsional motion and electronic relaxation, which occur on picosecond or even femtosecond timescales. science.govaip.org By studying how solvents or substituents affect these dynamics, researchers can gain fundamental insights into chemical reactivity in excited states. researchgate.net

An emerging application is the design of this compound-based molecular photoswitches to control biological processes with light. mdpi.combiosolveit.de By incorporating a this compound unit into a biologically active molecule, its shape and therefore its function could be reversibly toggled with light. This offers a powerful tool for studying complex systems like receptor binding or enzyme inhibition with high spatiotemporal precision. biosolveit.de The unique photochemical properties of difluorostilbenes—such as their isomerization mechanism and potential to form dihydrophenanthrene-like products—provide a rich platform for designing probes to investigate a wide range of chemical and biological questions. aip.orgmdpi.com

Sustainable Synthesis Routes and Green Chemistry Approaches

In line with the global push for environmentally responsible science, a significant future direction for this compound chemistry is the development of sustainable and green synthetic methods. imist.ma The principles of green chemistry—such as minimizing waste, using safer solvents, and improving energy efficiency—are being increasingly applied to the synthesis of stilbene derivatives. innovareacademics.in

Current research highlights several promising green approaches:

Use of Greener Solvents: Replacing hazardous organic solvents like benzene with more environmentally benign alternatives such as aqueous ethanol or even water is a key goal. researchgate.netimist.ma

Catalyst Efficiency and Reusability: Developing protocols that use very low catalyst loadings (e.g., 1 mol% or less) and catalysts that can be easily recovered and reused for multiple reaction cycles minimizes waste and cost. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional refluxing. innovareacademics.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle. imist.ma

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. gesundheitsindustrie-bw.dersc.org Exploring biocatalytic routes, such as the reduction of fluorinated precursors or enzymatic coupling reactions, represents a frontier in the sustainable production of difluorostilbenes. researchgate.netmdpi.com

A new route for the synthesis of trans-stilbene derivatives has been demonstrated using MCM-22 zeolites as nanoreactors, which represents a green chemistry approach that proceeds under mild, room-temperature conditions. researchgate.net These strategies not only reduce the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective processes. gesundheitsindustrie-bw.dearxiv.org

Table 4: Comparison of Synthetic Approaches for Stilbene Derivatives

AspectConventional Method (e.g., Wittig Reaction)Emerging Green Method (e.g., Catalytic Coupling)
SolventOften requires anhydrous etherated solvents (e.g., THF). researchgate.netAqueous ethanol, water, or solvent-free conditions. researchgate.netimist.ma
Catalyst/ReagentStoichiometric amounts of organometallic reagents. researchgate.netLow loadings of recyclable transition-metal or organocatalysts. researchgate.net
Energy InputOften requires prolonged heating (reflux). researchgate.netAmbient temperature or rapid microwave heating. researchgate.netinnovareacademics.in
Workup/PurificationCan generate significant byproducts requiring chromatographic separation. researchgate.netSimpler workup, minimal byproducts, potential for no chromatographic separation. researchgate.net
Atom EconomyCan be low due to stoichiometric byproducts (e.g., phosphine oxides).Generally higher, especially in addition or coupling reactions. imist.ma

Q & A

Basic: How should researchers design experiments to synthesize difluorostilbene with high purity?

Methodological Answer:

  • Reaction Setup: Use a stoichiometric ratio of reactants (e.g., 1:1 molar ratio of this compound and 1HMPA) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to minimize side reactions .
  • Reaction Monitoring: Periodically collect aliquots (e.g., 2.0 mL) during the reaction (e.g., over 4 hours) and analyze via gas-liquid chromatography (GLC) with a polar column (e.g., Column E) to track product formation .
  • Purification: Isolate isomers using preparative GLC (e.g., Column A at 290°C) and confirm purity via <sup>1</sup>H NMR (δ 3.57–7.6 ppm) and <sup>19</sup>F NMR (δ 99.6 ppm) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • <sup>1</sup>H NMR: Identify proton environments (e.g., vinyl protons at δ 5.15–5.30 ppm and aromatic protons at δ 7.0–7.6 ppm) .
    • <sup>19</sup>F NMR: Detect fluorine environments (single peak at δ 99.6 ppm for symmetric isomers) .
  • Purity Assessment: Use GLC with mass spectrometry (MS) to detect molecular ions (e.g., m/z 314 for this compound derivatives) and quantify yields .

Advanced: How can researchers address contradictions in spectroscopic data when synthesizing this compound derivatives?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NMR, GLC-MS, and X-ray crystallography) to resolve structural ambiguities. For example, discrepancies in <sup>19</sup>F NMR signals may arise from isomerism, requiring isolation via preparative GLC .
  • Iterative Analysis: Replicate experiments under controlled conditions (e.g., temperature, solvent) to identify variables causing data inconsistencies .
  • Peer Review: Engage domain experts to evaluate methodological flaws (e.g., confounding variables in reaction setup) .

Advanced: How to design kinetic studies for reaction mechanisms involving this compound?

Methodological Answer:

  • Sampling Protocol: Collect time-point aliquots (e.g., every 30 minutes) and analyze via GLC to plot concentration vs. time curves .
  • Variable Control: Systematically alter parameters (e.g., solvent polarity, temperature) to study their impact on reaction rates.
  • Computational Modeling: Validate experimental data with density functional theory (DFT) calculations to propose transition states or intermediates .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Exposure Mitigation: Use fume hoods and personal protective equipment (PPE). If ingested, rinse mouth with water and seek immediate medical attention .
  • Waste Disposal: Follow institutional guidelines for halogenated organic compounds.

Advanced: How to investigate thermodynamic vs. kinetic control in this compound isomerization?

Methodological Answer:

  • Temperature Gradients: Conduct reactions at varying temperatures (e.g., 25°C vs. 60°C) and compare product ratios via GLC .
  • Quenching Experiments: Rapidly cool reaction mixtures to "freeze" intermediate states for analysis.
  • Activation Energy Calculation: Use Arrhenius plots derived from kinetic data to distinguish between pathways .

Advanced: How to ensure reproducibility in this compound synthesis across labs?

Methodological Answer:

  • Detailed Documentation: Publish full experimental protocols, including solvent batch details, instrument calibration methods, and raw spectral data .
  • Collaborative Validation: Share samples with independent labs for cross-testing using standardized NMR and GLC parameters .

Advanced: What strategies resolve low yields in this compound derivatization reactions?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF3·OEt2) or organocatalysts to improve efficiency.
  • Byproduct Analysis: Use high-resolution MS to identify side products and adjust stoichiometry or reaction time accordingly .

Basic: What purification methods are optimal for this compound isomers?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with hexane/ethyl acetate gradients for preliminary separation.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal growth of pure isomers .

Advanced: How to validate computational models of this compound’s electronic structure?

Methodological Answer:

  • Experimental Benchmarking: Compare computed NMR chemical shifts with empirical data (e.g., <sup>19</sup>F NMR δ 99.6 ppm) .
  • Sensitivity Analysis: Vary computational parameters (e.g., basis sets, solvation models) to assess model robustness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.